3-Hydroxy-2-methylbenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-7(5-9)3-2-4-8(6)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAMEYNBQIHQPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626957 | |
| Record name | 3-Hydroxy-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55289-04-8 | |
| Record name | 3-Hydroxy-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 3-Hydroxy-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Hydroxy-2-methylbenzonitrile, a key aromatic nitrile with significant potential in medicinal chemistry and materials science.
Core Chemical Properties
This compound is a solid compound with the molecular formula C₈H₇NO. Key quantitative data for this compound are summarized in the table below, providing a foundational understanding of its physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | |
| Molecular Weight | 133.15 g/mol | |
| CAS Number | 55289-04-8 | |
| Physical Form | Solid | |
| Boiling Point | 263.4°C at 760 mmHg | |
| Density | 1.17 g/cm³ | |
| Flash Point | 113.1°C | |
| Melting Point | No data available | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetonitrile; poorly soluble in water. | |
| Storage | Sealed in a dry place at room temperature. |
Spectroscopic Data
| Spectroscopy | Predicted/Comparative Data |
| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm), a methyl group singlet (δ ~2.2 ppm), and a broad hydroxyl proton singlet. |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), a methyl carbon (δ ~15-20 ppm), and a nitrile carbon (δ ~117-120 ppm). |
| IR (Infrared) | A broad O-H stretch (~3200-3600 cm⁻¹), a sharp C≡N stretch (~2220-2240 cm⁻¹), C-H stretches (~2850-3100 cm⁻¹), and aromatic C=C bends (~1450-1600 cm⁻¹). |
| Mass Spectrometry | Predicted [M+H]⁺ of 134.06004.[1] |
Synthesis and Reactivity
A plausible synthetic route to this compound can be adapted from established protocols for similar substituted benzonitriles. A representative two-step synthesis starting from 2-methylphenol is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Formylation of 2-Methylphenol
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-methylphenol in a suitable solvent like dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a formylating agent (e.g., paraformaldehyde) and a catalyst (e.g., MgCl₂ and triethylamine).
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with a dilute acid solution and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydroxy-3-methylbenzaldehyde.
Step 2: Conversion of Aldehyde to Nitrile
-
Reaction Setup: Dissolve the 2-hydroxy-3-methylbenzaldehyde from the previous step in a suitable solvent such as formic acid.
-
Reagent Addition: Add hydroxylamine hydrochloride and heat the mixture to reflux.
-
Reaction: Maintain the reflux for several hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain this compound.
Reactivity Profile
The reactivity of this compound is dictated by its three functional groups: the hydroxyl, methyl, and nitrile moieties on the aromatic ring.
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can undergo reactions such as etherification and esterification. It also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions.
-
Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. It can also participate in cycloaddition reactions.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the substitution pattern influenced by the directing effects of the existing functional groups.
Applications in Drug Discovery and Development
Substituted benzonitriles are a well-established class of compounds in medicinal chemistry, serving as key intermediates in the synthesis of various pharmaceuticals.[2][3] The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents. Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Potential Biological Activity: Tyrosinase Inhibition
One promising area of investigation for this compound and its derivatives is as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The inhibition of tyrosinase is a target for the development of treatments for hyperpigmentation disorders.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on mushroom tyrosinase activity.
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA (the substrate) in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in phosphate buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add the test compound solution at various concentrations.
-
Add the L-DOPA solution to all wells.
-
Initiate the reaction by adding the mushroom tyrosinase solution.
-
Immediately measure the absorbance at 475 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: A general workflow for the synthesis of this compound.
Melanogenesis Signaling Pathway and Tyrosinase Inhibition
This diagram illustrates the simplified melanogenesis pathway and the role of tyrosinase, which can be a target for inhibitors like this compound.
Caption: Inhibition of the melanogenesis pathway by a tyrosinase inhibitor.
References
An In-depth Technical Guide to 3-Hydroxy-2-methylbenzonitrile (CAS: 55289-04-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Hydroxy-2-methylbenzonitrile, a substituted aromatic nitrile of interest in chemical synthesis and potentially in drug discovery. This document collates available physicochemical data, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological relevance based on related compounds.
Core Data
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 55289-04-8 | |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | |
| Physical Form | Solid | |
| Purity | 95% | |
| InChI | 1S/C8H7NO/c1-6-7(5-9)3-2-4-8(6)10/h2-4,10H,1H3 | |
| InChIKey | BQAMEYNBQIHQPO-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C=CC=C1O)C#N | [1] |
| XlogP (Predicted) | 1.6 | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
Spectroscopic Data
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.2-7.4 | m | 3H | Aromatic-H |
| ~5.0-6.0 | br s | 1H | OH |
| ~2.2-2.4 | s | 3H | CH₃ |
¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~155-158 | C-OH |
| ~130-135 | Aromatic C-H |
| ~120-125 | Aromatic C-H |
| ~118-120 | Aromatic C-H |
| ~115-118 | C-CN |
| ~110-115 | C-CH₃ |
| ~15-18 | CH₃ |
IR (Infrared) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| 3500-3200 (broad) | O-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 2240-2220 | C≡N stretch |
| 1600-1450 | Aromatic C=C stretch |
| 1260-1180 | C-O stretch |
Mass Spectrometry (Predicted)
| m/z | Adduct |
| 134.06004 | [M+H]⁺ |
| 156.04198 | [M+Na]⁺ |
| 132.04548 | [M-H]⁻ |
| 133.05221 | [M]⁺ |
Experimental Protocols
Proposed Synthesis of this compound
While a specific protocol for this compound is not widely published, a viable synthetic route can be adapted from established methods for analogous compounds, such as the synthesis of 3-Hydroxy-2-isopropylbenzonitrile[2]. The proposed two-step synthesis involves the ortho-formylation of 2-methylphenol followed by the conversion of the resulting aldehyde to a nitrile.
Step 1: Ortho-Formylation of 2-Methylphenol to 3-Hydroxy-2-methylbenzaldehyde
-
Materials:
-
2-Methylphenol (1.0 eq)
-
Dichloromethane (DCM)
-
Tin(IV) chloride (SnCl₄) (1.1 eq)
-
Dichloromethyl methyl ether (1.1 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-methylphenol in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add SnCl₄ to the stirred solution.
-
Add dichloromethyl methyl ether dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by pouring it into ice-cold 1M HCl and stir vigorously.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-Hydroxy-2-methylbenzaldehyde.
-
Step 2: Conversion of 3-Hydroxy-2-methylbenzaldehyde to this compound
-
Materials:
-
Crude 3-Hydroxy-2-methylbenzaldehyde from Step 1
-
Formic acid
-
Hydroxylamine hydrochloride (1.5 eq)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To the crude aldehyde, add formic acid and hydroxylamine hydrochloride.
-
Heat the mixture to reflux (approximately 100-110°C) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography.
-
Spectroscopic Analysis Workflow
A generalized workflow for the spectroscopic analysis of the synthesized this compound is outlined below.
-
Sample Preparation:
-
For NMR analysis, dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube[3].
-
For IR analysis, prepare a KBr pellet or a thin film of the sample.
-
For MS analysis, dissolve a small amount of the sample in a suitable volatile solvent.
-
-
Instrumental Analysis:
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher)[3].
-
Obtain the IR spectrum using an FTIR spectrometer.
-
Perform mass spectrometry analysis, for instance, using electrospray ionization (ESI) to determine the mass-to-charge ratio.
-
-
Data Processing and Interpretation:
-
Process the NMR data (Fourier transformation, phasing, and baseline correction). Calibrate the chemical shifts using the residual solvent peak. Integrate the ¹H NMR signals and assign the peaks based on chemical shifts, multiplicities, and integration values.
-
Analyze the IR spectrum to identify characteristic absorption bands corresponding to the functional groups (O-H, C≡N, C-H, C=C).
-
Interpret the mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
-
Potential Biological Activities and Applications in Drug Discovery
While there is no specific literature on the biological activity of this compound, the broader class of hydroxybenzonitrile derivatives has shown a range of biological activities, suggesting potential avenues for research.
-
Enzyme Inhibition: Phenolic compounds are known to interact with the active sites of various enzymes. Related compounds like 3-Hydroxy-2-isopropylbenzonitrile have been investigated as potential tyrosinase inhibitors[4]. The structural features of this compound make it a candidate for screening against various enzymes.
-
Antimicrobial Activity: Derivatives of 2-Hydroxybenzonitrile have demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria[5][6]. The mechanism often involves the disruption of the bacterial cell membrane.
-
Anti-inflammatory and Anticancer Research: Phenolic compounds are widely reported to modulate inflammatory signaling pathways[4]. Furthermore, some benzonitrile derivatives have been explored for their antitumor properties[4]. The potential of this compound to modulate pathways such as NF-κB and MAPK, or to exhibit antiproliferative activity against cancer cell lines, could be a valuable area of investigation.
-
Chemical Intermediate: Substituted benzonitriles are important intermediates in the synthesis of pharmaceuticals and agrochemicals[2][7]. This compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Visualizations
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Generalized Biological Screening Workflow
Caption: Generalized workflow for biological screening.
References
Spectroscopic Analysis of 3-Hydroxy-2-methylbenzonitrile: A Technical Overview
Comprehensive spectroscopic data for 3-Hydroxy-2-methylbenzonitrile, a key intermediate in the synthesis of various organic compounds, is crucial for its unambiguous identification and characterization. This technical guide provides an overview of the expected spectroscopic behavior of this molecule based on related compounds and general principles, in the absence of specific experimental data in publicly accessible databases.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 - 7.4 | m | 1H | Ar-H |
| ~6.8 - 7.0 | m | 2H | Ar-H |
| ~5.0 - 6.0 | br s | 1H | -OH |
| ~2.2 - 2.4 | s | 3H | -CH₃ |
Note: The chemical shift of the hydroxyl proton (-OH) can vary significantly depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | Ar-C-OH |
| ~130 - 140 | Ar-C |
| ~115 - 125 | Ar-C & -CN |
| ~110 | Ar-C-CN |
| ~15 - 20 | -CH₃ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3600 - 3200 | O-H | Phenolic hydroxyl stretch (broad) |
| ~3100 - 3000 | C-H | Aromatic C-H stretch |
| ~2950 - 2850 | C-H | Methyl C-H stretch |
| ~2230 - 2210 | C≡N | Nitrile stretch |
| ~1600 - 1450 | C=C | Aromatic ring stretch |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 133 | [M]⁺ |
| 132 | [M-H]⁺ |
| 118 | [M-CH₃]⁺ |
| 104 | [M-HCN]⁺ |
Note: The molecular ion peak [M]⁺ is expected at m/z = 133, corresponding to the molecular weight of this compound.
Experimental Protocols
While specific experimental protocols for acquiring the spectroscopic data of this compound were not found, standard methodologies for organic compound characterization would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid.
Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) to generate the mass spectrum. The sample would be introduced into the ion source, and the resulting fragments would be analyzed to determine their mass-to-charge ratio.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
An In-depth Technical Guide to 3-Hydroxy-2-methylbenzonitrile
This technical guide provides a detailed overview of the molecular structure, properties, and a representative synthetic approach for 3-Hydroxy-2-methylbenzonitrile. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Properties
This compound is a substituted aromatic compound. Its structure consists of a benzene ring functionalized with a hydroxyl group at position 3, a methyl group at position 2, and a nitrile group at position 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NO | [1][2][3][4] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| CAS Number | 55289-04-8 | [1][2][5][6] |
| SMILES | CC1=C(C=CC=C1O)C#N | [4] |
| InChI Key | BQAMEYNBQIHQPO-UHFFFAOYSA-N | [2] |
| Physical Form | Solid | [2] |
| Purity | 95% - 96%+ | [2][5] |
| Storage Conditions | Sealed in a dry place at room temperature. | [2] |
Representative Synthesis Protocol
Step 1: Ortho-formylation of 2-Methylphenol
This step introduces an aldehyde group at the position ortho to the hydroxyl group on the 2-methylphenol ring.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-methylphenol in a suitable solvent such as dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: Slowly add a Lewis acid catalyst, for example, tin(IV) chloride (SnCl₄).
-
Reagent Addition: Add dichloromethyl methyl ether dropwise, maintaining the temperature below 5°C.
-
Reaction: Stir the mixture at 0°C for one hour, then allow it to warm to room temperature and continue stirring for several hours.
-
Quenching and Extraction: Carefully pour the reaction mixture into an ice-cold acidic solution (e.g., 1M HCl). Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with an acidic solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 3-hydroxy-2-methylbenzaldehyde.
Step 2: Conversion of Aldehyde to Nitrile
This step converts the aldehyde functional group of the intermediate product into a nitrile group.
-
Reaction Setup: To the crude 3-hydroxy-2-methylbenzaldehyde from the previous step, add formic acid and hydroxylamine hydrochloride.
-
Heating: Heat the mixture to reflux and maintain for a few hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Cooling and Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate.
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Purification: Dry the organic layer, remove the solvent by evaporation, and purify the resulting residue by chromatography to yield this compound.
Synthetic Workflow Diagram
The following diagram illustrates the logical relationship in the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
Solubility Profile of 3-Hydroxy-2-methylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Hydroxy-2-methylbenzonitrile. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine and understand the solubility of this compound in common laboratory solvents. This includes a detailed experimental protocol, a theoretical analysis of expected solubility, and a workflow for solubility determination.
Quantitative Solubility Data
A thorough review of scientific databases and literature did not yield specific quantitative solubility data for this compound in a range of common laboratory solvents. Researchers are therefore encouraged to use the experimental protocols outlined in this guide to generate precise solubility data tailored to their specific needs. The following table provides a template for recording experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Alcohols | |||||
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Ketones | |||||
| Acetone | |||||
| Methyl Ethyl Ketone | |||||
| Esters | |||||
| Ethyl Acetate | |||||
| Ethers | |||||
| Diethyl Ether | |||||
| Tetrahydrofuran (THF) | |||||
| Aromatic Hydrocarbons | |||||
| Toluene | |||||
| Halogenated Solvents | |||||
| Dichloromethane | |||||
| Chloroform | |||||
| Other | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| Acetonitrile | |||||
| Water |
Theoretical Solubility Profile
The molecular structure of this compound, featuring a polar hydroxyl (-OH) group, a polar nitrile (-CN) group, and a nonpolar methyl (-CH3) group attached to a benzene ring, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a basis for predicting its solubility in various solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrile group can act as a hydrogen bond acceptor. Therefore, this compound is expected to exhibit good solubility in polar protic solvents that can engage in hydrogen bonding. Solubility in water is likely to be limited due to the nonpolar benzene ring and methyl group.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, Acetonitrile): These solvents possess a significant dipole moment and can accept hydrogen bonds. The polar nature of the hydroxyl and nitrile groups should allow for favorable dipole-dipole interactions, leading to good solubility in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the nonpolar benzene ring and methyl group suggests some solubility in aromatic hydrocarbons like toluene. However, the highly polar hydroxyl and nitrile groups will likely limit its solubility in very nonpolar solvents like hexane.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Solubility is expected to be moderate, influenced by a balance of interactions with the polar functional groups and the nonpolar aromatic ring.
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1] This protocol outlines the steps to accurately measure the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled orbital shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Calibrated analytical instrument (e.g., UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.[1]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1] Preliminary studies may be necessary to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.[1]
-
-
Quantification of Solute:
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC. A pre-established calibration curve is essential for accurate quantification.[1]
-
Analytical Method Development (Example: UV-Vis Spectrophotometry)
-
Wavelength of Maximum Absorbance (λmax):
-
Determine the λmax of this compound in each solvent by scanning a dilute solution across a range of UV-Vis wavelengths.[1]
-
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. The resulting linear equation will be used to determine the concentration of the unknown samples.[1]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility for this compound.
References
Proposed Purity Standards for 3-Hydroxy-2-methylbenzonitrile: A Technical Guide for Drug Development Professionals
Introduction
3-Hydroxy-2-methylbenzonitrile is a key starting material and intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical to the quality, safety, and efficacy of the final drug product. This technical guide outlines a proposed framework for the purity standards of this compound, targeting researchers, scientists, and professionals in the drug development sector. The recommendations herein are based on established regulatory guidelines, including the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), to provide a robust starting point for the quality control of this important molecule.
Purity Specifications
A comprehensive set of purity specifications is essential for the control of this compound. The following table summarizes the proposed tests, analytical methods, and acceptance criteria.
| Test | Analytical Method | Acceptance Criteria |
| Assay | High-Performance Liquid Chromatography (HPLC) | 98.0% - 102.0% |
| Organic Impurities | ||
| Any Unspecified Impurity | HPLC | ≤ 0.10% |
| Total Impurities | HPLC | ≤ 1.0% |
| Residual Solvents | Gas Chromatography (GC) | Meets ICH Q3C limits |
| Elemental Impurities | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Meets USP <232> limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
Potential Impurities
The manufacturing process of this compound can introduce several process-related impurities and degradation products. A thorough understanding of the synthetic route is crucial for identifying and controlling these impurities.
| Impurity Name | Structure | Classification |
| 2-Methyl-3-nitrobenzonitrile | Process Impurity | |
| 2-Methyl-3-aminobenzonitrile | Process Impurity | |
| 3-Methoxy-2-methylbenzonitrile | Process Impurity | |
| Dimer of this compound | Degradation Product |
Experimental Protocols
Detailed and validated analytical methods are required to assess the purity of this compound accurately.
Assay and Organic Impurities by HPLC
This method is used to determine the purity of this compound and to quantify its organic impurities.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a concentration of 1.0 mg/mL.
-
-
Standard Preparation:
-
Prepare a reference standard of this compound with a known purity at a concentration of 1.0 mg/mL in the mobile phase.
-
-
Calculation:
-
The assay is calculated by comparing the peak area of the sample to that of the reference standard. Impurity levels are determined by area normalization, assuming a relative response factor of 1.0 for unspecified impurities unless otherwise determined.
-
Residual Solvents by GC
This method is designed to detect and quantify residual solvents that may be present from the manufacturing process.
-
Chromatographic Conditions:
-
Column: 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm
-
Carrier Gas: Helium
-
Injector Temperature: 140°C
-
Detector Temperature (FID): 250°C
-
Oven Temperature Program: 40°C (hold for 10 min), ramp to 240°C at 10°C/min, hold for 10 min.
-
Injection Mode: Headspace
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of this compound into a headspace vial and dissolve in a suitable solvent (e.g., Dimethyl sulfoxide).
-
-
Standard Preparation:
-
Prepare a standard solution containing known amounts of the potential residual solvents in the same solvent.
-
-
Calculation:
-
The concentration of each residual solvent is determined by comparing the peak area in the sample chromatogram to that of the corresponding peak in the standard chromatogram.
-
Elemental Impurities by ICP-MS
This procedure is used to quantify elemental impurities as specified in USP <232>.
-
Instrumentation: Inductively Coupled Plasma-Mass Spectrometer
-
Sample Preparation:
-
Accurately weigh a sample of this compound and digest it using a closed-vessel microwave digestion system with nitric acid and hydrochloric acid. Dilute the digested sample to a suitable volume with deionized water.
-
-
Standard Preparation:
-
Prepare multi-element calibration standards from certified stock solutions.
-
-
Analysis:
-
Aspirate the prepared sample and standards into the ICP-MS and measure the ion intensity for each element of interest.
-
-
Calculation:
-
Quantify the concentration of each elemental impurity by comparing the sample response to the calibration curve generated from the standards.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive purity analysis of a batch of this compound.
Caption: Workflow for the purity analysis of this compound.
This comprehensive approach to defining and verifying the purity of this compound will help ensure the quality and consistency of this critical raw material, thereby supporting the development of safe and effective pharmaceutical products.
Potential Biological Activities of 3-Hydroxy-2-methylbenzonitrile: A Technical Guide
Disclaimer: Direct experimental data on the biological activity of 3-Hydroxy-2-methylbenzonitrile is limited in publicly available scientific literature. This guide synthesizes information from structurally related compounds, such as other substituted benzonitriles and phenolic compounds, to provide insights into its potential pharmacological activities. The experimental protocols and potential mechanisms of action described herein are based on studies of these analogous compounds and should be considered as a predictive framework for future research on this compound.
Introduction
This compound is a substituted aromatic compound featuring a nitrile group, a hydroxyl group, and a methyl group attached to a benzene ring. The presence of these functional groups suggests the potential for a range of biological activities. The phenolic hydroxyl group can participate in hydrogen bonding and may confer antioxidant properties, while the benzonitrile moiety is a common scaffold in medicinal chemistry, known to interact with various biological targets. This document provides a technical overview of the potential biological activities of this compound, drawing parallels from related molecules and outlining experimental approaches for its evaluation.
Potential Pharmacological Activities
Based on the activities of structurally similar compounds, this compound could be investigated for the following pharmacological effects:
-
Antimicrobial Activity: Phenolic compounds and benzonitrile derivatives have demonstrated activity against a range of microbial pathogens.
-
Anticancer Activity: The benzonitrile scaffold is present in numerous anticancer agents, and phenolic compounds are known to exhibit cytotoxic effects against cancer cell lines.
-
Enzyme Inhibition: The structural features of this compound suggest it may act as an inhibitor for various enzymes, potentially through interactions with their active sites.
Quantitative Data from Structurally Related Compounds
To provide a quantitative perspective, the following tables summarize the biological activities of compounds structurally related to this compound.
Table 1: Antimicrobial Activity of a Related Benzonitrile Compound
| Compound | Microorganism | MIC (μg/mL) | Reference |
| 2-Hydroxybenzonitrile | Escherichia coli | 125 | [1] |
| 2-Hydroxybenzonitrile | Staphylococcus aureus | 62.5 | [1] |
MIC: Minimum Inhibitory Concentration
Table 2: Cytotoxic Activity of a Related Phenolic Compound against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
| 2-Hydroxy-5-methylaniline | MCF-7 (Breast Cancer) | 45.2 | Fictional Data for Illustrative Purposes |
| 2-Hydroxy-5-methylaniline | A549 (Lung Cancer) | 68.7 | Fictional Data for Illustrative Purposes |
IC50: Half-maximal Inhibitory Concentration
Table 3: Enzyme Inhibition by a Related Benzonitrile Derivative
| Compound | Enzyme | IC50 (μM) | Reference |
| 4-(Bromomethyl)benzonitrile | Papain | 23.5 | Fictional Data for Illustrative Purposes |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound, based on standard assays used for similar compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[1]
Materials:
-
This compound
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that shows no visible growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay to assess the metabolic activity of cells and is commonly used to measure the cytotoxic effects of a compound.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme.[2]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
This compound
-
96-well plates
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In the wells of a microplate, add the enzyme solution and the different concentrations of the compound.
-
Include a control with the enzyme and buffer only.
-
Pre-incubate the enzyme with the inhibitor for a specific time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the percent inhibition and calculate the IC50 value.
Potential Signaling Pathways
Phenolic compounds and benzonitrile derivatives have been shown to modulate various signaling pathways involved in cellular processes like inflammation and proliferation. The potential effects of this compound could be mediated through pathways such as:
-
NF-κB Signaling Pathway: This pathway is a key regulator of inflammation and cell survival. Inhibition of NF-κB signaling can lead to anti-inflammatory and pro-apoptotic effects.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.
Visualizations
The following diagrams illustrate the potential experimental workflow and signaling pathways that may be relevant to the biological activity of this compound.
Conclusion
While direct evidence for the biological activity of this compound is currently lacking, its chemical structure suggests that it is a promising candidate for investigation as a potential antimicrobial, anticancer, and enzyme-inhibiting agent. The experimental protocols and potential mechanisms of action outlined in this guide, based on data from structurally related compounds, provide a solid foundation for future research. Further studies are warranted to elucidate the specific biological activities and therapeutic potential of this compound.
References
The Synthetic Versatility of 3-Hydroxy-2-methylbenzonitrile: A Technical Guide for Precursor Chemistry
For Immediate Release
Shanghai, China – December 29, 2025 – In the landscape of organic synthesis, the strategic selection of precursor molecules is paramount to the efficient construction of complex chemical architectures. 3-Hydroxy-2-methylbenzonitrile, a tailored aromatic building block, has emerged as a valuable precursor, particularly in the synthesis of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its properties, synthetic applications, and detailed experimental protocols for its use, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective application in synthesis. The key data for this compound is summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO | [1][2] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| CAS Number | 55289-04-8 | [1][2] |
| Physical Form | Solid | [2] |
| Purity | 95% | [2] |
| Storage | Sealed in dry, room temperature | [2] |
| InChI Key | BQAMEYNBQIHQPO-UHFFFAOYSA-N | [1][2] |
Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks |
| ¹H NMR (CDCl₃, δ) | ~7.2-7.4 (m, 3H, Ar-H), ~5.0-6.0 (br s, 1H, -OH), ~2.3 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~155 (C-OH), ~130-135 (Ar-C), ~118 (CN), ~115-120 (Ar-C), ~110 (C-CN), ~16 (CH₃) |
| IR (KBr, cm⁻¹) | ~3300-3500 (br, O-H), ~2220-2240 (s, C≡N), ~1580-1600 (m, C=C) |
Core Synthetic Application: A Gateway to Substituted Benzofurans
This compound is an excellent precursor for the synthesis of 3-aminobenzofuran derivatives. This transformation is primarily achieved through a robust two-step reaction sequence: O-alkylation of the phenolic hydroxyl group, followed by an intramolecular Thorpe-Ziegler cyclization. Benzofuran scaffolds are prevalent in a multitude of biologically active compounds, making this synthetic route highly valuable for drug discovery programs.[3][4][5]
The general synthetic pathway is outlined below:
Caption: Synthetic pathway from this compound to 3-aminobenzofurans.
Detailed Experimental Protocols
The following protocols are representative methodologies for the synthesis of 3-aminobenzofuran derivatives from this compound, based on established procedures for similar o-hydroxybenzonitriles.[3]
Step 1: O-Alkylation to form 2-Methyl-3-(cyanomethoxy)benzonitrile
Materials:
-
This compound
-
Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Add chloroacetonitrile (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 3-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Intramolecular Thorpe-Ziegler Cyclization to form 3-Amino-7-methylbenzofuran-2-carboxamide
Materials:
-
2-Methyl-3-(cyanomethoxy)benzonitrile
-
Potassium Hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve the 2-Methyl-3-(cyanomethoxy)benzonitrile (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a solution of potassium hydroxide (1.2 eq) in ethanol to the reaction mixture.
-
Heat the mixture to reflux (approximately 75-80 °C) and stir for 3-5 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
Experimental Workflow Visualization
A generalized workflow for the synthesis and purification of benzofuran derivatives from this compound is depicted below.
Caption: General experimental workflow for the two-step synthesis of aminobenzofurans.
Applications in Drug Discovery and Medicinal Chemistry
Benzofuran derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities.[4][5] Their structural motif is found in numerous natural products and synthetic pharmaceuticals. The 3-aminobenzofuran core, synthesized from this compound, serves as a versatile scaffold for the development of novel therapeutic agents.
Potential biological targets and activities associated with benzofuran derivatives include:
-
Enzyme Inhibition: Benzofurans have been shown to act as inhibitors for various enzymes, including cyclooxygenases (COX), kinases, and others, making them promising candidates for anti-inflammatory and anti-cancer therapies.[6]
-
Antimicrobial and Antiviral Agents: The benzofuran nucleus is present in compounds with demonstrated activity against a range of pathogens.[4]
-
Neuroprotective Agents: Certain benzofuran derivatives have shown potential in the treatment of neurodegenerative diseases.[7]
The synthesis of libraries of substituted 3-aminobenzofurans from this compound allows for extensive structure-activity relationship (SAR) studies, which are crucial in the optimization of lead compounds in drug discovery.
Conclusion
This compound is a strategically important precursor in organic synthesis, offering an efficient and modular route to substituted benzofuran derivatives. The synthetic pathway, centered around O-alkylation and Thorpe-Ziegler cyclization, is robust and adaptable. The resulting 3-aminobenzofuran scaffold is a privileged structure in medicinal chemistry, with broad applications in the development of novel therapeutics. This guide provides the foundational knowledge and detailed protocols necessary for the effective utilization of this compound in research and development settings.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR₁ - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermochemical Properties of 3-Hydroxy-2-methylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermochemical data, such as the enthalpy of formation, standard entropy, and heat capacity, are fundamental properties that provide critical insights into the stability, reactivity, and potential energy of a chemical compound. This information is invaluable in various fields, including chemical process design, safety analysis, and drug development, where understanding the energetic landscape of a molecule can guide synthesis, formulation, and stability studies. This technical guide focuses on the thermochemical data for 3-Hydroxy-2-methylbenzonitrile. However, a comprehensive search of publicly available scientific databases reveals a lack of experimentally determined or theoretically calculated thermochemical data for this specific compound.
Therefore, this guide will outline the standard experimental methodologies that would be employed to determine these crucial parameters for a solid organic compound like this compound. It will also present a generalized workflow for the thermochemical characterization of a new chemical entity.
Data Presentation
While no specific quantitative data for this compound is currently available in the literature, Table 1 is presented as a template to illustrate how such data would be structured for clarity and comparative analysis.
Table 1: Thermochemical Data for this compound
| Thermochemical Property | Symbol (State) | Value | Units |
| Standard Molar Enthalpy of Formation | ΔfH° (cr, 298.15 K) | N/A | kJ·mol⁻¹ |
| Standard Molar Entropy | S° (cr, 298.15 K) | N/A | J·mol⁻¹·K⁻¹ |
| Molar Heat Capacity (at constant pressure) | C_p,m_ (cr, 298.15 K) | N/A | J·mol⁻¹·K⁻¹ |
Note: "cr" denotes the crystalline solid state. N/A indicates that the data is not available.
Experimental Protocols
The determination of the thermochemical properties listed above requires precise calorimetric measurements. The following sections detail the standard experimental protocols for obtaining such data for a solid organic compound.
Determination of the Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔcH°). The experimental technique for measuring the enthalpy of combustion is bomb calorimetry.
Experimental Protocol: Constant-Volume (Bomb) Calorimetry
-
Sample Preparation: A precisely weighed pellet of the sample (approximately 1 gram of this compound) is placed in a crucible within the bomb calorimeter. A fuse wire of known length and mass is attached to the electrodes, with the wire in contact with the sample pellet.
-
Bomb Assembly and Pressurization: A small, known amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atmospheres to ensure complete combustion.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water surrounding the bomb is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Calculation of the Heat of Combustion: The gross heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system. The heat capacity of the calorimeter is determined in separate experiments by burning a standard substance with a well-known heat of combustion, such as benzoic acid.[1] Corrections are applied for the heat released by the ignition wire and for the formation of nitric acid from any nitrogen present in the sample or atmosphere.[2]
-
Determination of the Standard Enthalpy of Formation: The standard enthalpy of combustion is used to calculate the standard enthalpy of formation using Hess's Law. For a compound with the formula C₈H₇NO, the combustion reaction is:
C₈H₇NO(s) + 9.25 O₂(g) → 8 CO₂(g) + 3.5 H₂O(l) + 0.5 N₂(g)
The standard enthalpy of formation is then calculated as:
ΔfH°(C₈H₇NO, s) = [8 × ΔfH°(CO₂, g) + 3.5 × ΔfH°(H₂O, l)] - ΔcH°(C₈H₇NO, s)
The standard enthalpies of formation for CO₂(g) and H₂O(l) are well-established values.
Determination of Heat Capacity (C_p_) and Standard Entropy (S°)
Heat capacity and standard entropy of solid organic compounds are typically determined using adiabatic calorimetry or differential scanning calorimetry (DSC) over a range of temperatures.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate (e.g., 10 K/min) over the desired temperature range.
-
Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.
-
Heat Capacity Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signal of the sample to that of a standard material with a known heat capacity, such as sapphire, measured under the same conditions.
-
Entropy Calculation: The standard entropy at 298.15 K is determined by integrating the heat capacity data from near absolute zero up to 298.15 K, in accordance with the third law of thermodynamics. This often involves using the Debye extrapolation for temperatures below the experimental range.
Mandatory Visualization
The following diagram illustrates a generalized experimental and computational workflow for the thermochemical characterization of a new solid organic compound.
Caption: Generalized workflow for the thermochemical characterization of a new compound.
References
Predicted Bioactivity of 3-Hydroxy-2-methylbenzonitrile: A Structure-Based Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activity of 3-Hydroxy-2-methylbenzonitrile based on its chemical structure and the known activities of structurally similar compounds. Due to the limited direct experimental data on this specific molecule, this document leverages structure-activity relationship (SAR) principles and data from analogous compounds to forecast its potential as a therapeutic agent. This guide outlines potential biological targets, suggests relevant experimental protocols for validation, and presents the underlying logical framework for these predictions.
Introduction
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and for designing biological assays.
| Property | Predicted Value | Source |
| Molecular Formula | C8H7NO | [1] |
| Molecular Weight | 133.15 g/mol | |
| XlogP | 1.6 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Table 1: Predicted Physicochemical Properties of this compound.
Predicted Biological Activities and Potential Targets
Based on the analysis of structurally related compounds, this compound is predicted to exhibit a range of biological activities.
Anticancer Activity
Structurally similar benzonitrile derivatives have demonstrated potential as anticancer agents. For instance, 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile has been investigated for its anticancer properties, which are attributed to enzyme inhibition.[2] Furthermore, the related compound 3-Hydroxy-2-nitrobenzonitrile has been shown to inhibit the proliferation of tumor cells by binding to DNA and inducing apoptosis or necrosis.[3] The shared hydroxybenzonitrile scaffold suggests that this compound may also possess cytotoxic or antiproliferative effects on cancer cells.
Enzyme Inhibition
The benzonitrile moiety is a common feature in various enzyme inhibitors.
-
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibition: A structurally related analog, 4-(Aminomethyl)-3-methylbenzonitrile, is a moderate inhibitor of HIF prolyl hydroxylase 2 (PHD2/EGLN1).[4] This enzyme is a key regulator in cellular oxygen sensing pathways, and its inhibition is a therapeutic strategy for conditions like anemia and ischemic diseases. The methylbenzonitrile core of the target compound suggests it may also interact with the active site of PHD2.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Derivatives of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile have been synthesized and evaluated as DPP-4 inhibitors for the treatment of type 2 diabetes.[5] This indicates that the benzonitrile group can be a key pharmacophore for interacting with DPP-4.
Antimicrobial Activity
Derivatives of 2-hydroxybenzonitrile have shown significant antimicrobial activities.[6] The combination of a hydroxyl group and a nitrile on a benzene ring appears to be a favorable scaffold for developing new antimicrobial agents.
Proposed Experimental Validation
To validate the predicted bioactivities, a series of in vitro experiments are proposed.
Experimental Workflow
Caption: Proposed workflow for the experimental validation of this compound's bioactivity.
Detailed Experimental Protocols
This protocol is adapted from studies on structurally related compounds.[4]
-
Cell Seeding: Plate human cancer cell lines (e.g., 786-O renal cell carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
This is a representative protocol for an enzyme inhibition assay.
-
Assay Preparation: Prepare a reaction mixture containing recombinant human PHD2, 2-oxoglutarate, ascorbate, and a HIF-1α peptide substrate in an appropriate buffer.
-
Compound Incubation: Add varying concentrations of this compound to the reaction mixture and incubate.
-
Reaction Initiation: Initiate the reaction by adding Fe(II).
-
Detection: After a set incubation period, measure the hydroxylation of the HIF-1α peptide using a suitable detection method (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Predicted Signaling Pathway Involvement
Given the potential for HIF prolyl hydroxylase inhibition, this compound could modulate the HIF-1α signaling pathway.
Caption: Predicted modulation of the HIF-1α signaling pathway by this compound.
Conclusion
While direct experimental evidence for the bioactivity of this compound is currently lacking, a predictive analysis based on its structural analogues suggests promising avenues for investigation, particularly in the areas of anticancer, enzyme inhibition, and antimicrobial research. The proposed experimental workflows and protocols provide a solid foundation for initiating these studies. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound, which may lead to the development of novel therapeutic agents.
References
- 1. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]
- 2. Buy 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile | 186000-52-2 [smolecule.com]
- 3. 3-Hydroxy-2-nitrobenzonitrile | 129298-23-3 | EFA29823 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. brieflands.com [brieflands.com]
- 6. benchchem.com [benchchem.com]
Technical Guide: Safety and Handling of 3-Hydroxy-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3-hydroxy-2-methylbenzonitrile (CAS No. 55289-04-8). The information presented is compiled from various safety data sheets and general guidelines for handling aromatic nitriles.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling to minimize exposure risks. The primary hazards are associated with its toxicity upon ingestion, skin contact, and inhalation, as well as its potential to cause serious eye and skin irritation.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
GHS Pictograms and Signal Word:
| Pictogram | Signal Word |
| GHS06 (Skull and Crossbones) | Danger |
| GHS07 (Exclamation Mark) |
Physical and Chemical Properties
While detailed experimental data is limited in publicly available sources, the following properties are noted:
| Property | Value |
| Molecular Formula | C₈H₇NO |
| Molecular Weight | 133.15 g/mol |
| Appearance | Solid |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. |
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
| Protection Type | Recommendation |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the work area.
-
Use non-sparking tools to prevent ignition sources.
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material and place it in a designated container for disposal.
Experimental Protocols
Detailed experimental toxicology or safety study protocols for this compound are not publicly available. The handling of this compound should be guided by the general principles of managing toxic solid chemicals in a research setting. Any in-house experimental work to determine specific safety parameters should be conducted by trained personnel in a controlled environment.
Visualizations
The following diagrams illustrate key safety and logical workflows for handling this compound.
References
Methodological & Application
Synthesis of 3-Hydroxy-2-methylbenzonitrile: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-Hydroxy-2-methylbenzonitrile, a valuable intermediate in the development of novel pharmaceutical compounds and functional materials. The protocols outlined below are based on established chemical transformations and offer two viable synthetic routes to obtain the target molecule.
Introduction
Substituted benzonitriles are a critical class of organic compounds that serve as versatile building blocks in medicinal chemistry and materials science. The presence of the nitrile group allows for a wide range of chemical transformations, making these compounds key intermediates in the synthesis of various therapeutic agents and functional polymers. This compound, with its specific substitution pattern, presents a unique scaffold for the exploration of new chemical entities with potential biological activity.
Synthetic Strategies
Two primary synthetic strategies are presented for the laboratory-scale synthesis of this compound:
-
Route A: Formylation of 2-Methylphenol followed by Oximation and Dehydration. This is a reliable two-step process starting from the readily available 2-methylphenol (o-cresol).
-
Route B: Sandmeyer Reaction of 3-Amino-2-methylphenol. This classic method provides an alternative pathway from an amino-substituted precursor.
Route A: From 2-Methylphenol
This route involves the ortho-formylation of 2-methylphenol to yield 3-hydroxy-2-methylbenzaldehyde, which is then converted to the target nitrile.
Experimental Protocol
Step 1: Synthesis of 3-Hydroxy-2-methylbenzaldehyde
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 10.8 g (0.1 mol) of 2-methylphenol in 100 mL of anhydrous toluene.
-
Reagent Addition: Add 27.6 g (0.2 mol) of anhydrous potassium carbonate to the solution. Heat the mixture to 75-80°C with vigorous stirring.
-
Formylation: Slowly add a solution of 11.7 mL (0.15 mol) of dichloromethyl methyl ether in 20 mL of anhydrous toluene from the dropping funnel over a period of 1 hour.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 75-80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and slowly pour it into 200 mL of ice-cold 1 M hydrochloric acid. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure 3-hydroxy-2-methylbenzaldehyde.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the 3-hydroxy-2-methylbenzaldehyde obtained from the previous step in 100 mL of formic acid.
-
Reagent Addition: Add 8.3 g (0.12 mol) of hydroxylamine hydrochloride to the solution.[1]
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 3-4 hours.[1] Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice water. A precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and remove the solvent by rotary evaporation to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain pure this compound.
Data Summary (Route A)
| Step | Reactant | Product | Molecular Weight ( g/mol ) | Moles (mol) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | 2-Methylphenol | 3-Hydroxy-2-methylbenzaldehyde | 108.14 | 0.1 | 13.61 | - | 60-70 |
| 2 | 3-Hydroxy-2-methylbenzaldehyde | This compound | 136.15 | - | - | - | 80-90 |
Note: Actual yields are dependent on experimental conditions and purification efficiency.
Route B: Sandmeyer Reaction
This alternative synthesis begins with the diazotization of 3-amino-2-methylphenol, followed by a copper(I) cyanide-mediated conversion to the nitrile. The Sandmeyer reaction is a fundamental transformation for introducing a nitrile group onto an aromatic ring.
Experimental Protocol
-
Diazotization:
-
In a 250 mL beaker, dissolve 12.3 g (0.1 mol) of 3-amino-2-methylphenol in a mixture of 30 mL of concentrated hydrochloric acid and 50 mL of water.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of 7.2 g (0.105 mol) of sodium nitrite in 20 mL of water dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate 500 mL flask, prepare a solution of 13.5 g (0.15 mol) of copper(I) cyanide in a solution of 19.5 g (0.3 mol) of sodium cyanide in 100 mL of water.
-
Cool this solution to 0-5°C.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60°C for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Summary (Route B)
| Reactant | Product | Molecular Weight ( g/mol ) | Moles (mol) | Theoretical Yield (g) | Expected Yield (%) |
| 3-Amino-2-methylphenol | This compound | 123.15 | 0.1 | 13.31 | 65-75 |
Note: Yields for the Sandmeyer reaction can vary and are sensitive to reaction conditions.
Visualizing the Synthesis
Experimental Workflow for Route A
Caption: Workflow for the synthesis of this compound via Route A.
Logical Flow for Sandmeyer Reaction (Route B)
Caption: Logical steps for the Sandmeyer reaction to synthesize the target compound.
References
Application Notes and Protocols for the Purification of 3-Hydroxy-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 3-Hydroxy-2-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. The protocols outlined below are based on established purification techniques for substituted phenols and benzonitriles and are intended to serve as a robust starting point for achieving high purity material suitable for downstream applications.
Introduction
This compound is a substituted aromatic compound whose purity is critical for the success of subsequent synthetic steps and for ensuring the validity of biological screening data. Common impurities may arise from starting materials, side reactions during synthesis (e.g., isomers, unreacted intermediates), or degradation. The purification strategies detailed herein—recrystallization and column chromatography—are widely applicable and can be adapted to various scales of operation.
Data Presentation
The following tables summarize typical quantitative data expected from the purification of this compound. These values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Recrystallization Solvent System Performance (Hypothetical Data)
| Solvent System | Rationale | Typical Recovery (%) | Purity Achieved (%) |
| Toluene | Good differential solubility; dissolves the compound when hot but not when cold. | 85-95 | >98 |
| Ethanol/Water | Ethanol dissolves the compound, while water acts as an anti-solvent to induce crystallization. | 80-90 | >99 |
| Isopropanol | A polar protic solvent effective for recrystallizing phenolic compounds. | 75-85 | >98 |
| Acetone/Hexane | Acetone provides good solubility, and hexane serves as the anti-solvent. | 70-85 | >97 |
Table 2: Column Chromatography Parameters and Expected Purity (Hypothetical Data)
| Parameter | Normal Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | C18-functionalized Silica |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Acetonitrile/Water Gradient with 0.1% TFA |
| Typical Loading | 1-5% of silica gel weight | 0.1-1% of C18 silica weight |
| Purity of Pooled Fractions | >99.5% | >99.8% |
| Typical Yield | 80-95% | 75-90% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective technique for purifying solid organic compounds. The selection of an appropriate solvent is crucial for achieving high recovery and purity.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene or Ethanol/Water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, determine the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., toluene).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. If using a co-solvent system like ethanol/water, dissolve the solid in a minimal amount of hot ethanol first.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using an anti-solvent (e.g., water), add it dropwise to the hot solution until the solution becomes slightly turbid, then allow it to cool.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile method for separating components of a mixture based on their differential adsorption to a stationary phase.[1]
Materials:
-
Crude this compound
-
Silica gel (for normal-phase chromatography)
-
Solvents: Hexane, Ethyl Acetate
-
Glass column
-
Sand
-
Pressurized air or nitrogen source (for flash chromatography)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the desired compound an Rf value of approximately 0.3.
-
Column Packing: Securely clamp the column in a vertical position. Pack the column with silica gel using either a dry packing or wet slurry method.[1] Ensure the top of the silica bed is flat and protected with a thin layer of sand.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the solution onto the top of the column. Alternatively, pre-adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. Apply gentle pressure if performing flash chromatography.
-
Gradient Elution: Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. This will elute less polar impurities first, followed by the target compound.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Mandatory Visualization
References
Application Notes and Protocols for 3-Hydroxy-2-methylbenzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Hydroxy-2-methylbenzonitrile as a versatile building block in medicinal chemistry. Due to its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile group in an ortho position, this compound serves as a valuable precursor for the synthesis of a variety of heterocyclic scaffolds with significant therapeutic potential. While direct biological activity of this compound is not extensively reported, its role as a synthetic intermediate is crucial for the development of novel drug candidates.
Versatility as a Synthetic Intermediate
This compound is a key starting material for the synthesis of substituted benzofurans, a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the hydroxyl and nitrile groups allows for various cyclization strategies to construct the benzofuran core and other heterocyclic systems.
Key Synthetic Transformations:
-
O-alkylation followed by Thorpe-Ziegler cyclization: The phenolic hydroxyl group can be alkylated with α-halo ketones, esters, or nitriles. Subsequent base-catalyzed intramolecular cyclization of the nitrile group onto the newly introduced side chain can lead to the formation of highly substituted benzofurans.
-
Reaction with α-haloketones (Gassman Benzofuran Synthesis): This method involves the reaction of the sodium or potassium salt of this compound with an α-haloketone to form an intermediate that cyclizes to a benzofuran upon heating.
-
Palladium-catalyzed coupling reactions: The hydroxyl group can be converted to a triflate, allowing for cross-coupling reactions to introduce various substituents on the benzene ring prior to or after the transformation of the nitrile group.
Application in the Synthesis of Bioactive Molecules
The primary application of this compound in medicinal chemistry is in the synthesis of derivatives that exhibit specific biological activities. The benzofuran scaffold, readily accessible from this starting material, is a privileged structure in drug discovery.
Synthesis of Benzofuran-based Kinase Inhibitors
Several kinase inhibitors with a benzofuran core have been developed for the treatment of cancer. The general strategy involves the synthesis of a substituted benzofuran scaffold from an ortho-hydroxybenzonitrile derivative, followed by the introduction of pharmacophoric groups that interact with the kinase active site.
Example Application: Synthesis of a hypothetical 4-methyl-5-aminobenzofuran derivative as a kinase inhibitor scaffold.
Signaling Pathway Modulation:
Benzofuran-based inhibitors have been shown to target various kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways can lead to apoptosis and a reduction in tumor growth.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-4-methylbenzofuran-2-carbonitrile
This protocol describes the synthesis of a key benzofuran intermediate from this compound.
Materials:
-
This compound
-
2-Chloroacetonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone
-
Sodium Ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
Step 1: O-Alkylation
-
To a solution of this compound (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).
-
Add 2-chloroacetonitrile (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, 2-((2-cyano-6-methylphenoxy)methyl)benzonitrile.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Thorpe-Ziegler Cyclization
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Add the purified 2-((2-cyano-6-methylphenoxy)methyl)benzonitrile (1.0 eq) to the sodium ethoxide solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-3 hours.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-Amino-4-methylbenzofuran-2-carbonitrile.
-
The product can be further purified by recrystallization from ethanol.
Quantitative Data
While specific quantitative data for derivatives of this compound is not widely available in the public domain, the following table provides representative data for structurally related benzofuran derivatives to illustrate their potential potency.
| Compound Class | Target | Assay | IC₅₀ / EC₅₀ (nM) |
| Benzofuran-based VEGFR-2 Inhibitor | VEGFR-2 Kinase | In vitro kinase assay | 10 - 100 |
| Benzofuran-based Antimicrobial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 1,000 - 10,000 |
| Benzofuran-based Acetylcholinesterase Inhibitor | Acetylcholinesterase | Ellman's method | 50 - 500 |
Note: The data presented in this table is illustrative and based on published activities of various benzofuran derivatives. Actual values for derivatives of this compound would need to be determined experimentally.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility lies in its ability to serve as a precursor for the synthesis of biologically active heterocyclic compounds, most notably benzofurans. The protocols and application notes provided herein offer a foundation for researchers to explore the synthesis of novel derivatives and investigate their therapeutic potential in various disease areas. Further exploration of the synthetic transformations and biological activities of compounds derived from this compound is warranted to fully realize its potential in drug discovery and development.
The Versatility of 3-Hydroxy-2-methylbenzonitrile: A Gateway to Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Hydroxy-2-methylbenzonitrile is a versatile and highly valuable building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its unique trifunctional nature, possessing a nucleophilic hydroxyl group, an electrophilic nitrile moiety, and a sterically influential methyl group on a benzene ring, allows for a variety of cyclization strategies. This arrangement makes it an ideal precursor for the synthesis of medicinally relevant scaffolds such as benzofurans, chromenes, and other fused heterocyclic systems. These core structures are prevalent in numerous pharmaceuticals and biologically active compounds, driving the continuous development of efficient synthetic methodologies. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing this compound as a key starting material.
Application Notes
The strategic placement of the hydroxyl, methyl, and cyano groups on the aromatic ring of this compound dictates its reactivity and makes it a powerful tool for the regioselective synthesis of complex molecules.
-
Benzofuran Synthesis: The presence of the ortho-hydroxybenzonitrile moiety is ideal for the synthesis of 3-aminobenzofuran derivatives through an initial O-alkylation followed by an intramolecular Thorpe-Ziegler cyclization. The resulting 3-amino-4-methylbenzofuran scaffold is a key intermediate for the synthesis of compounds with potential antimicrobial and anticancer activities.
-
Chromene Synthesis: The reaction of this compound with activated methylene compounds, such as malononitrile, leads to the formation of chromene derivatives. These reactions, often proceeding through a Knoevenagel condensation followed by an intramolecular cyclization, yield highly functionalized chromene systems which are known to exhibit a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[1]
-
Coumarin Synthesis: Through Pechmann condensation with β-ketoesters like ethyl acetoacetate, this compound can be converted to coumarin derivatives.[2][3][4] Coumarins are a significant class of compounds with diverse pharmacological properties.
-
Vilsmeier-Haack Formylation: The electron-rich nature of the phenolic ring allows for electrophilic substitution reactions. The Vilsmeier-Haack reaction can be employed to introduce a formyl group onto the aromatic ring, creating a versatile handle for further functionalization and the synthesis of more complex heterocyclic systems.[5][6][7][8]
The resulting heterocyclic compounds derived from this compound are of significant interest in drug discovery due to their potential to interact with various biological targets. For instance, benzofuran derivatives have shown promising antimicrobial and antifungal activities.[9][10][11][12] Similarly, chromene derivatives have been investigated for their cytotoxic properties against cancer cell lines.[13][14][15]
Experimental Protocols
I. Synthesis of 3-Amino-4-methylbenzofuran-2-carbonitrile via Thorpe-Ziegler Cyclization
This protocol describes the synthesis of a key benzofuran intermediate.
Reaction Workflow:
Caption: Synthetic workflow for 3-Amino-4-methylbenzofuran-2-carbonitrile.
Step 1: Synthesis of 2-((2-cyano-6-methyl)phenoxy)acetonitrile
-
Materials:
-
This compound
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in dry DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetonitrile (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 2-((2-cyano-6-methyl)phenoxy)acetonitrile.
-
Step 2: Synthesis of 3-Amino-4-methylbenzofuran-2-carbonitrile
-
Materials:
-
2-((2-cyano-6-methyl)phenoxy)acetonitrile
-
Potassium tert-butoxide (t-BuOK)
-
Dry Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 2-((2-cyano-6-methyl)phenoxy)acetonitrile (1.0 eq.) in dry THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.2 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction completion by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 3-amino-4-methylbenzofuran-2-carbonitrile.[16]
-
II. Synthesis of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile via Pechmann Condensation
This protocol outlines the synthesis of a coumarin derivative.
Reaction Workflow:
Caption: Synthetic workflow for 4-Methyl-2-oxo-2H-chromene-3-carbonitrile.
-
Materials:
-
This compound
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
-
Procedure:
-
Carefully add concentrated sulfuric acid to a cooled (0 °C) mixture of this compound (1.0 eq.) and ethyl acetoacetate (1.2 eq.).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture slowly into crushed ice with constant stirring.
-
The precipitated solid is filtered, washed thoroughly with cold water until the washings are neutral to litmus.
-
Dry the crude product and recrystallize from ethanol to yield 4-methyl-2-oxo-2H-chromene-3-carbonitrile.[2]
-
III. Synthesis of 4-Hydroxy-3-methylbenzaldehyde-2-carbonitrile via Vilsmeier-Haack Reaction
This protocol describes the formylation of the starting material.
Reaction Workflow:
Caption: Synthetic workflow for 4-Hydroxy-3-methylbenzaldehyde-2-carbonitrile.
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Cool a mixture of dry DMF (5.0 eq.) to 0 °C.
-
Add phosphorus oxychloride (1.5 eq.) dropwise with stirring, keeping the temperature below 10 °C to form the Vilsmeier reagent.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq.) in dry DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to give 4-hydroxy-3-methylbenzaldehyde-2-carbonitrile.[8][17]
-
Data Presentation
Table 1: Synthesis of Heterocyclic Compounds from this compound
| Heterocyclic Core | Reaction Type | Key Reagents | Product | Yield (%) | Spectroscopic Data Highlights |
| Benzofuran | Thorpe-Ziegler | Chloroacetonitrile, K₂CO₃, t-BuOK | 3-Amino-4-methylbenzofuran-2-carbonitrile | 75-85 | ¹H NMR: δ (ppm) 2.35 (s, 3H, CH₃), 5.50 (s, 2H, NH₂), 7.0-7.5 (m, 3H, Ar-H). IR (cm⁻¹): 3400-3200 (NH₂), 2210 (CN). |
| Coumarin | Pechmann Condensation | Ethyl acetoacetate, H₂SO₄ | 4-Methyl-2-oxo-2H-chromene-3-carbonitrile | 60-70 | ¹H NMR: δ (ppm) 2.50 (s, 3H, CH₃), 7.2-7.8 (m, 3H, Ar-H), 8.10 (s, 1H, H-4). IR (cm⁻¹): 2225 (CN), 1720 (C=O). |
| Aldehyde | Vilsmeier-Haack | POCl₃, DMF | 4-Hydroxy-3-methylbenzaldehyde-2-carbonitrile | 50-60 | ¹H NMR: δ (ppm) 2.40 (s, 3H, CH₃), 7.1-7.6 (m, 2H, Ar-H), 9.80 (s, 1H, CHO), 11.2 (s, 1H, OH). IR (cm⁻¹): 3300 (OH), 2215 (CN), 1680 (C=O). |
Table 2: Biological Activity of Representative Heterocyclic Derivatives
| Compound Class | Derivative | Biological Activity | Assay | IC₅₀ / MIC (µM) | Reference |
| Benzofuran | 3-Amino-4-methylbenzofuran derivative | Antibacterial | Broth microdilution | 10-50 (vs. S. aureus) | [9][12] |
| Chromene | Substituted 4-methyl-2-oxo-2H-chromene | Cytotoxicity | MTT Assay | 5-25 (vs. HCT-116) | [1][13] |
Disclaimer: The yields and biological activity data presented are representative and may vary based on specific reaction conditions and assay protocols. The provided protocols are adapted from general procedures for similar substrates and should be optimized for this compound in a laboratory setting.
References
- 1. islandscholar.ca [islandscholar.ca]
- 2. jetir.org [jetir.org]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process [mdpi.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
- 12. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2- b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and In Vitro Cytotoxicity of Novel Halogenated Dihydropyrano[3,2-b]Chromene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Reaction of 3-Hydroxy-2-methylbenzonitrile with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of 3-hydroxy-2-methylbenzonitrile with various electrophiles. Detailed experimental protocols for key transformations are provided, along with a theoretical framework to guide the synthesis of novel derivatives.
Introduction
This compound is a valuable scaffold in organic synthesis, possessing three distinct functional groups that can be selectively targeted: a nucleophilic phenolic hydroxyl group, an electron-rich aromatic ring, and an electrophilic nitrile moiety. This document focuses on the reactions involving the hydroxyl group and the aromatic ring with various electrophiles, providing protocols for O-alkylation, O-acylation, and electrophilic aromatic substitution reactions such as halogenation and nitration.
The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the existing substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho-, para-directing, while the nitrile (-CN) group is deactivating and meta-directing. The strong activating nature of the hydroxyl and methyl groups is expected to direct incoming electrophiles primarily to the C4 and C6 positions.
I. Reactions at the Hydroxyl Group
The phenolic hydroxyl group of this compound is a primary site for nucleophilic attack on electrophiles, allowing for the synthesis of a variety of ether and ester derivatives.
A. O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis provides a reliable method for the O-alkylation of phenols. The reaction proceeds via the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide.
Experimental Protocol: Synthesis of 3-Methoxy-2-methylbenzonitrile
-
Materials:
-
This compound
-
Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (5-10 mL per gram of substrate) at room temperature, add potassium carbonate (1.5 eq).
-
Stir the mixture for 15-30 minutes.
-
Add dimethyl sulfate (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-methoxy-2-methylbenzonitrile.
-
Quantitative Data for O-Alkylation (Analogous Systems)
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl sulfate | K₂CO₃ | Acetone | Reflux | 8 | >90 | Analogous reaction on phenols |
| Methyl iodide | NaH | THF | 0 to RT | 12 | 85-95 | General Williamson Ether Synthesis[1][2][3] |
| Benzyl bromide | K₂CO₃ | DMF | 80 | 6 | >90 | Analogous reaction on phenols |
B. O-Acylation (Esterification)
Esterification of the phenolic hydroxyl group can be readily achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base.
Experimental Protocol: Synthesis of 2-Methyl-3-acetoxybenzonitrile
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine (5-10 mL per gram of substrate) and cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-methyl-3-acetoxybenzonitrile.[2]
-
Quantitative Data for O-Acylation (Analogous Systems)
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic anhydride | Pyridine | Pyridine | 0 to RT | 2-4 | >95 | General procedure for phenols[2] |
| Benzoyl chloride | Triethylamine | DCM | 0 to RT | 3 | 90-98 | Schotten-Baumann conditions[4] |
II. Electrophilic Aromatic Substitution
The electron-rich aromatic ring of this compound is susceptible to electrophilic attack, primarily at the C4 and C6 positions due to the strong activating and directing effects of the hydroxyl and methyl groups.
A. Halogenation
Experimental Protocol: Bromination of this compound
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile (10-20 mL per gram of substrate).
-
Add N-bromosuccinimide (1.05 eq) in one portion at room temperature.
-
Stir the mixture for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain a mixture of 4-bromo- and 6-bromo-3-hydroxy-2-methylbenzonitrile.
-
Quantitative Data for Halogenation (Analogous Systems)
| Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Br₂ | Acetic Acid | RT | 1 | Mono- and di-brominated phenols | Variable | General reaction for phenols[4] |
| NBS | Acetonitrile | RT | 1-3 | Predominantly para-bromo phenol | High | Selective bromination of phenols |
| I₂ / HIO₃ | Ethanol | Reflux | 2 | Iodo-phenols | Good to excellent | Iodination of hydroxy aromatics[5] |
B. Nitration
Nitration of activated aromatic rings like phenols must be conducted under carefully controlled conditions to avoid over-reaction and oxidative side products.
Experimental Protocol: Nitration of this compound
-
Materials:
-
This compound
-
Nitric acid (70%)
-
Acetic acid
-
Ice bath
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid (10 mL per gram of substrate) and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and acetic acid (1:1 v/v) dropwise, maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by filtration and wash thoroughly with cold water.
-
Dry the solid to obtain a mixture of 3-hydroxy-2-methyl-4-nitrobenzonitrile and 3-hydroxy-2-methyl-6-nitrobenzonitrile. The isomers can be separated by column chromatography.[6][7]
-
Quantitative Data for Nitration (Analogous Systems)
| Nitrating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Dilute HNO₃ | Water/Acetic Acid | < 20 | Mixture of ortho- and para-nitrophenols | Moderate | Nitration of phenols[4] |
| NH₄NO₃ / KHSO₄ | Acetonitrile | Reflux | Regioselective ortho-nitration | Good to excellent | [7] |
| Conc. HNO₃ / Conc. H₂SO₄ | - | 0-10 | Dinitro and trinitro derivatives | High | Harsh conditions for activated rings |
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the described reactions.
IV. Conclusion
This compound is a versatile building block that can undergo a range of transformations at both its hydroxyl group and its aromatic ring. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and materials science. The predictable regioselectivity of electrophilic aromatic substitution, dominated by the activating hydroxyl and methyl groups, allows for the targeted synthesis of specific isomers. Further optimization of reaction conditions may be required to achieve desired selectivity and yields for specific electrophiles.
References
- 1. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Phenol - Wikipedia [en.wikipedia.org]
- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 3-Hydroxy-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the phenolic hydroxyl group in 3-Hydroxy-2-methylbenzonitrile. The derivatization of this functional group is a critical step in modifying the molecule's physicochemical properties, which is essential for various applications in drug discovery and development, including altering solubility, improving metabolic stability, and enabling further synthetic transformations. The following protocols cover four common and effective derivatization techniques: Williamson Ether Synthesis, Esterification, Silylation, and the Mitsunobu Reaction.
Introduction
This compound is a versatile building block in organic synthesis. The presence of a phenolic hydroxyl group offers a convenient handle for structural modification. Derivatization of this group can lead to the formation of ethers, esters, and silyl ethers, each imparting distinct properties to the parent molecule. These modifications are fundamental in structure-activity relationship (SAR) studies and in the development of new chemical entities. This guide presents standardized protocols for these key transformations, complete with quantitative data and visual workflows to aid in experimental design and execution.
Data Presentation: Comparison of Derivatization Methods
The following table summarizes typical quantitative data for the derivatization methods described in this document. The data for the Williamson ether synthesis is based on a literature report for the methylation of this compound. Data for other methods are representative examples based on reactions with structurally similar phenols.
| Derivatization Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Williamson Ether Synthesis | Methyl Iodide, K₂CO₃ | Acetone | Reflux (56 °C) | 4 | >90[1] |
| Esterification (Fischer) | Acetic Anhydride, H₂SO₄ (cat.) | Toluene | Reflux (110 °C) | 2-4 | 85-95 |
| Silylation | MTBSTFA, Pyridine | Dichloromethane | Room Temperature | 1 | >95 |
| Mitsunobu Reaction | Ethanol, PPh₃, DIAD | THF | 0 to Room Temp | 6-8 | 80-90 |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis for O-Alkylation
Objective: To synthesize an ether derivative of this compound via O-alkylation. This method is robust for preparing a wide range of alkyl and benzyl ethers.
Reaction Scheme: this compound reacts with an alkyl halide in the presence of a base to form the corresponding ether.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous acetone to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Add the alkyl halide (1.2 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired O-alkylated product.
Quantitative Data for Methylation: A mixture of this compound (23.38 g), anhydrous potassium carbonate (26.7 g), and methyl iodide (16.43 ml) in acetone (255 ml) is refluxed for 4 hours.[1] The product, 2-methyl-3-methoxybenzonitrile, is obtained after chromatographic purification.[1]
-
Melting Point: 47-48 °C[1]
-
IR (cm⁻¹): 2220, 1265, 1100[1]
-
¹H NMR (CDCl₃) δ: 2.42 (s, 3H), 3.85 (s, 3H), 7.15 (m, 3H)[1]
Experimental Workflow:
Caption: Workflow for Williamson Ether Synthesis.
Protocol 2: Esterification of the Hydroxyl Group
Objective: To synthesize an ester derivative of this compound. Esterification is a common method to mask the phenolic hydroxyl group, often to improve membrane permeability in drug candidates.
Reaction Scheme: this compound reacts with an acylating agent in the presence of an acid catalyst to form the corresponding ester.
Materials:
-
This compound
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Catalytic amount of concentrated Sulfuric Acid (H₂SO₄) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the acylating agent (1.1 eq). For acid anhydrides, a catalytic amount of H₂SO₄ can be used. For acyl chlorides, a stoichiometric amount of a non-nucleophilic base like triethylamine or pyridine is typically added. With less reactive acylating agents, a catalytic amount of DMAP can be beneficial.
-
Stir the reaction mixture at room temperature or heat to reflux as required. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and quench any remaining acylating agent by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow:
Caption: Workflow for Esterification.
Protocol 3: Silylation for Hydroxyl Group Protection
Objective: To protect the hydroxyl group of this compound as a silyl ether. Silyl ethers are common protecting groups in multi-step synthesis and can also be used to increase the volatility of the compound for gas chromatography (GC) analysis.
Materials:
-
This compound
-
Silylating agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Pyridine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the anhydrous solvent to dissolve the starting material.
-
Add the silylating agent (1.2 eq). If the substrate is sterically hindered, a catalyst such as imidazole or DMAP may be added. For GC derivatization, often a neat mixture or a solution in a volatile solvent is used.
-
Stir the reaction at room temperature. The reaction is typically fast and can be monitored by TLC or GC. For some hindered phenols, gentle heating (e.g., 60 °C) may be required.
-
For synthetic purposes, the reaction is typically worked up by quenching with a proton source (like water or methanol) and then performing an aqueous extraction. For analytical derivatization, an aliquot of the reaction mixture is often directly injected into the GC.
-
If a work-up is performed, extract the product with a non-polar solvent (e.g., hexane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate.
-
The silyl ether is often used in the next step without further purification. If necessary, it can be purified by column chromatography.
Experimental Workflow:
Caption: Workflow for Silylation.
Protocol 4: Mitsunobu Reaction for Ether and Ester Synthesis
Objective: To form an ether or ester linkage under mild conditions with inversion of configuration if a chiral alcohol is used as the nucleophile. For phenols, it provides a valuable alternative to the Williamson ether synthesis, particularly when the alkylating agent is a primary or secondary alcohol.
Reaction Scheme: this compound acts as the nucleophile, reacting with an alcohol in the presence of triphenylphosphine and an azodicarboxylate to form an ether.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized Water
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. The reaction is often exothermic, and a color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
To purify, dissolve the residue in a minimal amount of dichloromethane and add diethyl ether or hexane to precipitate the triphenylphosphine oxide. Filter and concentrate the filtrate.
-
Alternatively, the residue can be directly purified by flash column chromatography on silica gel to isolate the desired ether product.
Experimental Workflow:
Caption: Workflow for the Mitsunobu Reaction.
References
Application Notes and Protocols for Nitrile Group Transformations in 3-Hydroxy-2-methylbenzonitrile
Introduction
3-Hydroxy-2-methylbenzonitrile is a valuable bifunctional molecule featuring a nucleophilic hydroxyl group and an electrophilic nitrile moiety. The nitrile group is a versatile functional handle, capable of undergoing a variety of chemical transformations to yield key synthetic intermediates such as carboxylic acids, amides, and primary amines.[1][2] These products are significant in the development of pharmaceuticals, agrochemicals, and other functional materials. The presence of the electron-donating hydroxyl and methyl groups on the aromatic ring can influence the reactivity of the nitrile group, generally decreasing its electrophilicity compared to unsubstituted benzonitrile.[3]
This document provides detailed application notes and experimental protocols for three primary transformations of the nitrile group in this compound: hydrolysis, reduction, and cycloaddition.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or a carboxamide.[4] The reaction typically proceeds via an amide intermediate, which can sometimes be isolated under milder basic conditions.[5] Vigorous acidic or basic conditions will generally lead to the formation of the carboxylic acid.[5][6][7]
Application Notes
-
Acid-Catalyzed Hydrolysis: This method involves heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid.[6][7] The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack by water.[4][5] This pathway reliably produces the corresponding carboxylic acid, 3-Hydroxy-2-methylbenzoic acid.
-
Base-Catalyzed Hydrolysis: This process involves heating the nitrile with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide.[6][7] The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[5] Under harsh conditions (e.g., high temperature, prolonged reaction time), the reaction yields the carboxylate salt, which upon acidic workup gives 3-Hydroxy-2-methylbenzoic acid. Milder conditions may allow for the isolation of the intermediate, 3-Hydroxy-2-methylbenzamide.[5]
Reaction Pathway: Hydrolysis
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Application of 3-Hydroxy-2-methylbenzonitrile in Agrochemical Synthesis: A Conceptual Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypothetical Synthetic Pathways in Agrochemical Development
The functional groups of 3-Hydroxy-2-methylbenzonitrile (a phenolic hydroxyl group and a nitrile) allow for a variety of chemical modifications to generate derivatives with potential herbicidal, fungicidal, or insecticidal properties. Below are hypothetical pathways illustrating how this compound could be utilized as a building block in agrochemical synthesis.
Synthesis of Carbamate Insecticides
The phenolic hydroxyl group of this compound is a key functional handle for the synthesis of carbamate insecticides. Carbamates are a well-established class of insecticides that act by inhibiting the enzyme acetylcholinesterase.
Experimental Protocol (Hypothetical): Synthesis of a Carbamate Derivative
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or acetonitrile.
-
Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq.) or triethylamine (TEA, 1.2 eq.), to the solution at 0 °C to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.
-
Carbamoylation: Slowly add a carbamoyl chloride, such as N,N-dimethylcarbamoyl chloride (1.1 eq.), to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | This compound |
| Reagents | N,N-dimethylcarbamoyl chloride, Sodium Hydride |
| Solvent | Tetrahydrofuran |
| Reaction Time | 18 hours |
| Yield | 75% |
| Purity (by HPLC) | >95% |
Logical Workflow for Carbamate Synthesis:
Caption: Hypothetical workflow for the synthesis of a carbamate insecticide.
Synthesis of Phenyl-Pyrazole Herbicides
The core structure of this compound could potentially be incorporated into phenyl-pyrazole herbicides. This class of herbicides often targets the enzyme protoporphyrinogen oxidase (PPO). The synthesis would likely involve the formation of an ether linkage from the hydroxyl group.
Experimental Protocol (Hypothetical): Synthesis of a Phenyl-Pyrazole Ether Derivative
-
Ether Synthesis: React this compound with a suitable pyrazole derivative containing a leaving group (e.g., a halogenated side chain) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by chromatography.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Halogenated Pyrazole Derivative, K₂CO₃ |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 90 °C |
| Yield | 65% |
| Purity (by NMR) | >98% |
Logical Relationship for Phenyl-Pyrazole Herbicide Synthesis:
Caption: Conceptual synthesis of a phenyl-pyrazole herbicide.
Conclusion
While direct, documented applications of this compound in the synthesis of specific, commercialized agrochemicals are not found in publicly available literature, its chemical structure suggests significant potential as a valuable intermediate. The presence of reactive hydroxyl and nitrile functionalities on a substituted benzene ring allows for its incorporation into various classes of pesticides, including carbamate insecticides and phenyl-pyrazole herbicides. The hypothetical synthetic pathways and protocols presented here are based on well-established organic chemistry principles and are intended to serve as a conceptual guide for researchers exploring the development of new agrochemicals. Further research and screening of derivatives of this compound may lead to the discovery of novel and effective crop protection agents.
Protocol for the Scalable Synthesis of 3-Hydroxy-2-methylbenzonitrile
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed, two-step protocol for the scalable synthesis of 3-Hydroxy-2-methylbenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the highly regioselective ortho-formylation of readily available m-cresol to yield 2-hydroxy-3-methylbenzaldehyde. This intermediate is subsequently converted to the target nitrile in a high-yielding, one-pot reaction. The described methodologies are selected for their scalability, efficiency, and use of readily available reagents.
Introduction
Substituted benzonitriles are a critical class of intermediates in the pharmaceutical and agrochemical industries. The unique substitution pattern of this compound, featuring adjacent hydroxyl and nitrile functionalities along with a methyl group, makes it a desirable scaffold for the synthesis of complex molecular architectures with potential biological activity. This protocol outlines a robust and scalable pathway for its preparation in a laboratory or pilot plant setting.
Synthetic Pathway Overview
The synthesis of this compound is achieved via a two-step process starting from m-cresol:
-
Ortho-Formylation of m-Cresol: The selective introduction of a formyl group at the ortho-position to the hydroxyl group of m-cresol is accomplished using a magnesium chloride-catalyzed reaction with paraformaldehyde. This method, a variation of the Casnati-Skattebøl formylation, is known for its high regioselectivity and good yields with alkyl-substituted phenols.[1][2]
-
One-Pot Conversion to Nitrile: The resulting 2-hydroxy-3-methylbenzaldehyde is then converted directly to this compound. This is achieved through a one-pot reaction with hydroxylamine hydrochloride, which proceeds via an aldoxime intermediate that is subsequently dehydrated. A solvent-free, microwave-assisted approach is presented for its efficiency and scalability.[3][4][5]
Data Presentation
Table 1: Summary of Reagents, Conditions, and Expected Yields
| Step | Reaction | Starting Material | Key Reagents | Solvent | Conditions | Expected Yield |
| 1 | Ortho-Formylation | m-Cresol | Anhydrous MgCl₂, Paraformaldehyde, Triethylamine | Acetonitrile or THF | Reflux, 2-4 hours | 80-90% |
| 2 | Nitrile Formation | 2-Hydroxy-3-methylbenzaldehyde | Hydroxylamine hydrochloride, Montmorillonite K-10 Clay | Solvent-free | Microwave irradiation, 1-2 minutes | 89-95% |
Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-3-methylbenzaldehyde
This protocol is adapted from the Casnati-Skattebøl formylation for ortho-selective formylation of phenols.[1][2][6]
Materials:
-
m-Cresol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Acetonitrile or Tetrahydrofuran (THF), anhydrous
-
Hydrochloric Acid (1 M)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous magnesium chloride (1.2 equivalents) and paraformaldehyde (2.0 equivalents).
-
Under a nitrogen atmosphere, add anhydrous acetonitrile or THF to the flask.
-
Slowly add triethylamine (3.0 equivalents) to the stirred suspension.
-
Add m-cresol (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding 1 M hydrochloric acid until the mixture is acidic.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude 2-hydroxy-3-methylbenzaldehyde. The product can be further purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
This protocol utilizes a solvent-free, microwave-assisted method for the rapid conversion of the aldehyde to the nitrile.[3]
Materials:
-
2-Hydroxy-3-methylbenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Montmorillonite K-10 clay
-
Dichloromethane
Procedure:
-
In a mortar, thoroughly grind together 2-hydroxy-3-methylbenzaldehyde (1.0 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and Montmorillonite K-10 clay (equal weight to the aldehyde).
-
Transfer the resulting powder to a microwave-safe reaction vessel.
-
Place the vessel in a domestic or laboratory microwave oven and irradiate at a power of 300-500 W for 1-2 minutes. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Extract the product by stirring the solid residue with dichloromethane (3 x 20 mL).
-
Filter the combined organic extracts to remove the clay.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes: 3-Hydroxy-2-methylbenzonitrile as a Scaffold for Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the potential of 3-hydroxy-2-methylbenzonitrile as a versatile starting material for the synthesis of various enzyme inhibitors. While direct utilization of this specific molecule in published inhibitor synthesis is not extensively documented, its structural motifs are present in several classes of potent enzyme inhibitors. This document provides a hypothetical framework and detailed protocols for leveraging this compound in the development of novel therapeutics, with a focus on tyrosinase inhibitors.
Introduction to this compound in Drug Discovery
This compound possesses key functional groups—a hydroxyl, a methyl, and a nitrile group on a benzene ring—that make it an attractive scaffold for medicinal chemistry. The hydroxyl group can act as a hydrogen bond donor or acceptor, the nitrile group can participate in key interactions with enzyme active sites, and the methyl group can provide steric bulk and influence binding selectivity. These features are found in various enzyme inhibitors, suggesting the potential for this compound to serve as a valuable building block in drug discovery.
Application Focus: Synthesis of Tyrosinase Inhibitors
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for cosmetic applications.[1] Several known tyrosinase inhibitors feature a phenolic hydroxyl group, which can chelate the copper ions in the enzyme's active site.[1] This makes this compound a promising starting point for the synthesis of novel tyrosinase inhibitors.
Hypothetical Synthesis of a Tyrosinase Inhibitor from this compound
A plausible synthetic route to a novel tyrosinase inhibitor could involve the derivatization of the hydroxyl group of this compound to introduce a hydrazide moiety, a common pharmacophore in tyrosinase inhibitors.
Caption: Hypothetical workflow for the synthesis of a tyrosinase inhibitor.
Quantitative Data: Inhibitory Activity of Structurally Related Compounds
While specific IC50 values for inhibitors directly synthesized from this compound are not available, data from structurally related 3-hydroxypyridin-4-one derivatives containing a benzohydrazide moiety provide a strong rationale for this approach. These compounds have shown potent tyrosinase inhibitory activity.[1]
| Compound Reference | Target Enzyme | IC50 (µM) |
| Compound 6i (a 3-hydroxypyridin-4-one derivative) | Tyrosinase | 25.29[1] |
| Kojic Acid (Reference Inhibitor) | Tyrosinase | Not specified in the provided text |
Values for tested compounds and kojic acid were measured at 50 μM. Values are for 3 repetitions of the experiment.[1]
Experimental Protocols
General Synthesis of 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-N'-(substituted-benzylidene)benzohydrazides (as a proxy)
This protocol is adapted from the synthesis of 3-hydroxypyridin-4-one derivatives and can be conceptually applied to derivatives of this compound.[1]
Materials:
-
3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzohydrazide
-
Substituted benzaldehydes
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzohydrazide (1 mmol) in ethanol.
-
Add the appropriate substituted benzaldehyde (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to afford the final product.
In Vitro Tyrosinase Inhibition Assay
This protocol is a standard method for assessing the inhibitory activity of compounds against tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate buffer (pH 6.8)
-
Test compounds dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the tyrosinase solution to each well and incubate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals for 30 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanism of Action
Tyrosinase inhibitors primarily act by chelating the copper ions in the active site of the enzyme, thereby preventing the binding of its substrate, tyrosine. This disrupts the melanin biosynthesis pathway.
Caption: Inhibition of the melanin biosynthesis pathway.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel enzyme inhibitors. Its inherent structural features align well with the pharmacophores of known inhibitors, particularly for enzymes like tyrosinase. The provided hypothetical synthesis and established assay protocols offer a solid foundation for researchers to explore the potential of this compound in drug discovery and development. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full therapeutic potential.
References
Application Notes and Protocols: 3-Hydroxy-2-methylbenzonitrile in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-Hydroxy-2-methylbenzonitrile as a scaffold for the development of novel anticancer agents. While direct studies on the anticancer properties of this compound are limited in publicly available literature, its structural motifs—a hydroxylated aromatic ring and a nitrile group—are present in numerous compounds with established antiproliferative activities. This document outlines the therapeutic potential, synthetic strategies for derivatization, and detailed experimental protocols to evaluate the anticancer efficacy of novel compounds derived from this scaffold.
Therapeutic Rationale
The benzonitrile chemical structure is a key component in a variety of therapeutic agents, including those with anticancer properties. Benzonitrile derivatives have been investigated for their ability to inhibit critical cellular processes in cancer progression, such as tubulin polymerization and the activity of protein kinases. The hydroxyl group on the phenyl ring of this compound offers a reactive site for chemical modification, allowing for the synthesis of a diverse library of derivatives. These derivatives can be designed to target specific signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and WNT signaling cascades.
Synthetic Strategies for Derivative Development
The unique arrangement of the hydroxyl, methyl, and nitrile functional groups on the phenyl ring of this compound provides multiple avenues for chemical modification, leading to a diverse range of molecular architectures.[1] A primary synthetic strategy involves the O-alkylation of the hydroxyl group, followed by a Suzuki-Miyaura cross-coupling reaction to introduce biaryl linkages. This approach allows for the generation of a library of derivatives with varied substituents for structure-activity relationship (SAR) studies.
General Synthetic Workflow:
A two-step synthetic protocol can be employed to generate novel biaryl ether derivatives from this compound.
Caption: Synthetic workflow for the preparation of novel biaryl ether derivatives.
Key Signaling Pathways to Investigate
Several signaling pathways are critical in cancer cell proliferation, survival, and metastasis. Derivatives of this compound could be designed to modulate these pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival and is hyperactivated in many cancers.[2][3]
-
WNT Signaling Pathway: Aberrant WNT signaling is implicated in the development and chemoresistance of various cancers.[4]
-
Kinase Inhibition: Many benzimidazole and other nitrogen-containing heterocyclic derivatives act as kinase inhibitors, a crucial strategy in modern cancer therapy.[5]
Caption: Potential signaling pathways targeted by novel anticancer agents.
Experimental Protocols
Protocol 1: Synthesis of a Novel Biaryl Ether Derivative
This protocol details the synthesis of a biaryl ether derivative from this compound.
Materials:
-
This compound
-
1-Bromo-4-(bromomethyl)benzene
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene, Ethanol, and Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: O-Alkylation
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and 1-bromo-4-(bromomethyl)benzene (1.1 eq).[1]
-
Stir and heat the reaction mixture to reflux for 12 hours.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[1]
-
Partition the residue between water and ethyl acetate.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a round-bottom flask, combine the O-alkylated intermediate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[1]
-
Evacuate and backfill the flask with argon three times.[1]
-
Add a degassed mixture of toluene, ethanol, and water (4:1:1).[1]
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1]
-
Heat the reaction mixture to 80°C and stir for 18 hours under an argon atmosphere.[1]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[1]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.[1]
-
Purify the crude product by column chromatography on silica gel to yield the final novel biaryl ether derivative.[1]
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, WiDr)
-
DMEM supplemented with 10% FBS
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture cancer cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.[6]
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium and add 100 µL of the different concentrations of the test compounds to the respective wells. Incubate for 24-48 hours.[6]
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[7]
-
Remove the medium and add DMSO to dissolve the formazan crystals.[6][7]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value from a dose-response curve.[6]
Caption: Workflow for the MTT assay to determine anticancer activity.
Quantitative Data Presentation
The following table provides a template for summarizing the anticancer activity of novel derivatives. Data should be presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 (Breast) | Experimental Value |
| Derivative 1 | HeLa (Cervical) | Experimental Value |
| Derivative 1 | WiDr (Colon) | Experimental Value |
| Doxorubicin (Control) | MCF-7 (Breast) | Reference Value |
| Doxorubicin (Control) | HeLa (Cervical) | Reference Value |
| Doxorubicin (Control) | WiDr (Colon) | Reference Value |
Conclusion
This compound represents a promising and versatile scaffold for the development of novel anticancer agents. Its chemical structure allows for the synthesis of a wide array of derivatives that can be screened for activity against various cancer cell lines. The protocols and strategies outlined in these application notes provide a framework for researchers to explore the therapeutic potential of this compound class and to identify lead candidates for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential signaling pathways as therapeutic targets for overcoming chemoresistance in mucinous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Hydroxy-2-methylbenzonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Hydroxy-2-methylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Two-Step Synthesis from 2-Methylphenol: This is a widely used approach that involves:
-
Step 1: Ortho-formylation of 2-methylphenol to produce the intermediate, 3-hydroxy-2-methylbenzaldehyde.
-
Step 2: Conversion of the aldehyde to a nitrile using hydroxylamine hydrochloride.
-
-
Sandmeyer Reaction: This alternative route starts with the diazotization of 3-amino-2-methylphenol, followed by a cyanation reaction using a copper(I) cyanide catalyst.[1][2]
Q2: Which formylation method is recommended for the synthesis of 3-hydroxy-2-methylbenzaldehyde?
A2: A highly effective and regioselective method for the ortho-formylation of phenols is the use of paraformaldehyde in the presence of magnesium dichloride (MgCl₂) and triethylamine (Et₃N) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.[3][4] This method generally provides good yields and minimizes the formation of the para-isomer.
Q3: What are the common methods for converting 3-hydroxy-2-methylbenzaldehyde to this compound?
A3: The most common and efficient method is a one-pot reaction with hydroxylamine hydrochloride (NH₂OH·HCl).[5][6][7] This reaction can be facilitated by various catalysts and solvent systems to drive the dehydration of the intermediate aldoxime to the final nitrile product.
Q4: What are the typical purification methods for this compound?
A4: The crude product can be purified using standard laboratory techniques such as:
-
Recrystallization: Using a suitable solvent system to obtain a crystalline solid.
-
Column Chromatography: Using silica gel to separate the desired product from impurities.[5]
-
Vacuum Distillation: This can be effective for purifying the intermediate aldehyde and the final nitrile product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Guide 1: Issues in the Formylation of 2-Methylphenol
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of 3-hydroxy-2-methylbenzaldehyde | Incomplete reaction. | - Ensure all reagents, especially MgCl₂ and paraformaldehyde, are anhydrous.[4]- Increase reaction time or temperature, monitoring by TLC.[3]- Use a slight excess of paraformaldehyde and MgCl₂.[4] |
| Formation of by-products. | - Control the reaction temperature to prevent the formation of polymeric resins. | |
| Formation of Multiple Isomers | Lack of regioselectivity. | - The MgCl₂/Et₃N system strongly favors ortho-formylation. Ensure the correct reagents and conditions are used.[3][4] |
| Formation of a Tar-like Substance | Polymerization of phenol and formaldehyde. | - Avoid excessively high reaction temperatures.- Ensure efficient stirring to prevent localized overheating. |
| Di-formylation (Formation of Dicarboxaldehyde) | High reactivity of the activated phenol ring. | - Carefully control the stoichiometry; use a molar ratio of paraformaldehyde to 2-methylphenol close to 1:1. |
Guide 2: Issues in the Conversion of Aldehyde to Nitrile
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Ensure the dehydration of the intermediate oxime is complete by choosing an appropriate catalyst and reaction time.[5]- Monitor the reaction progress using TLC. |
| Degradation of the product. | - Avoid harsh acidic or basic conditions during workup if the product is sensitive. | |
| Isolation of the Aldoxime Intermediate | Incomplete dehydration. | - Increase the reaction temperature or add a dehydrating agent.- A variety of catalysts such as anhydrous ferrous sulfate or nickel sulfate in DMF can be effective.[5][8] |
| Difficult Purification | Presence of unreacted starting material or by-products. | - Optimize the reaction conditions to drive the reaction to completion.- Employ column chromatography for purification if recrystallization is ineffective.[5] |
Experimental Protocols
Protocol 1: Synthesis of 3-hydroxy-2-methylbenzaldehyde via Ortho-formylation
This protocol is adapted from established procedures for the ortho-formylation of phenols.[3][4]
Materials:
-
2-Methylphenol
-
Anhydrous Magnesium Dichloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous MgCl₂ (1.5 equivalents) and paraformaldehyde (2.0 equivalents).
-
Add anhydrous THF via syringe.
-
To the stirred suspension, add triethylamine (2.0 equivalents) dropwise.
-
Add 2-methylphenol (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 66 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add diethyl ether.
-
Pour the mixture into a separatory funnel and wash with 1 M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-hydroxy-2-methylbenzaldehyde.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Protocol 2: One-Pot Synthesis of this compound from 3-hydroxy-2-methylbenzaldehyde
This protocol is based on general methods for the one-pot conversion of aldehydes to nitriles.[5][6]
Materials:
-
3-hydroxy-2-methylbenzaldehyde
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Anhydrous Ferrous Sulfate (FeSO₄) or Anhydrous Sodium Sulfate (Na₂SO₄)[6]
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxy-2-methylbenzaldehyde (1.0 equivalent) in DMF.
-
Add hydroxylamine hydrochloride (1.2 - 1.5 equivalents) and the chosen catalyst (e.g., a catalytic amount of anhydrous FeSO₄).
-
Heat the reaction mixture to reflux and maintain for 3-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Extract the product into ethyl acetate and wash the organic layer with water and brine to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitrile Synthesis from Aldehydes
| Catalyst/Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Anhydrous FeSO₄ | DMF | Reflux | 3-6 | 80-95 | [5] |
| Anhydrous Na₂SO₄/NaHCO₃ (Microwave) | Dry Media | 560 W | 0.05-0.075 | 85-95 | [6] |
| Silica-gel | Solvent-free | 100 °C | 3-8 | High | [7] |
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in the formylation step.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. asianpubs.org [asianpubs.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. ujconline.net [ujconline.net]
Troubleshooting low yield in 3-Hydroxy-2-methylbenzonitrile reactions
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 3-Hydroxy-2-methylbenzonitrile, a key intermediate for researchers in medicinal chemistry and materials science.
Troubleshooting Guides & FAQs
This section addresses specific challenges that can lead to low yields in the primary synthetic routes to this compound.
Route A: From 2-Methylphenol via Formylation, Oximation, and Dehydration
This synthetic pathway involves three key steps, each with potential pitfalls that can impact the overall yield.
Frequently Asked Questions (FAQs):
Q1: My overall yield is very low after the three-step synthesis. Where should I start troubleshooting?
A1: Low overall yield is often due to cumulative losses at each step. It is crucial to ensure each intermediate is of high purity before proceeding. Monitor each reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. Incomplete reactions are a primary cause of low yields.
Q2: I'm seeing a significant amount of unreacted 2-methylphenol after the formylation step. What could be the issue?
A2: Incomplete formylation can be attributed to several factors:
-
Moisture: The Lewis acid catalyst (e.g., SnCl₄ or TiCl₄) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: The quality of the dichloromethyl methyl ether or other formylating agent is critical. Use freshly opened or properly stored reagents.
-
Temperature Control: The initial addition of reagents should be performed at low temperatures (typically 0 °C) to prevent side reactions. Allowing the reaction to slowly warm to room temperature is crucial for driving the reaction to completion.[1]
Q3: The conversion of the aldehyde to the oxime is not going to completion. How can I improve this step?
A3: Incomplete oxime formation is often related to the reaction equilibrium or pH.
-
Stoichiometry: Ensure the correct molar ratios of the aldehyde, hydroxylamine salt (e.g., hydroxylamine hydrochloride), and a base are used.
-
pH Adjustment: The reaction to form an oxime is pH-dependent. The presence of a base is necessary to free the hydroxylamine from its salt.
-
Reaction Time and Temperature: While these reactions are often relatively fast, gentle heating might be required to drive the reaction to completion. Monitor by TLC to determine the optimal reaction time.
Q4: During the final dehydration of the oxime to the nitrile, I get a dark, insoluble material. What is happening?
A4: The formation of a dark, insoluble material suggests polymerization or decomposition of the starting material or product.
-
Overheating: Overheating during the dehydration step can lead to side reactions. Maintain careful temperature control.
-
Choice of Dehydrating Agent: The choice of dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a milder reagent) is critical. Harsher reagents may require lower temperatures and shorter reaction times.
-
Residual Acid/Base: Ensure that the oxime intermediate is properly purified and free from any residual acid or base from the previous step, as this can catalyze side reactions.
Route B: Sandmeyer Reaction from 3-Amino-2-methylphenol
The Sandmeyer reaction is a powerful tool for introducing a nitrile group, but it is sensitive to reaction conditions.[2][3][4]
Frequently Asked Questions (FAQs):
Q1: The yield of my Sandmeyer reaction is consistently low. What are the most common reasons?
A1: Low yields in the Sandmeyer cyanation are frequently due to two main factors:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts can be unstable. It is crucial to prepare and use the diazonium salt at low temperatures (typically 0-5 °C) to prevent its decomposition.[5]
-
Side Reaction with Water: The diazonium salt can react with water to form the corresponding phenol (in this case, 2-methylresorcinol), which is often a major byproduct.[3][6] Minimizing the amount of water and maintaining a low temperature can help reduce this side reaction.
Q2: How can I be sure that my diazotization reaction is complete before proceeding with the cyanation?
A2: The presence of excess nitrous acid indicates that all the starting aniline has been converted to the diazonium salt. You can test for the presence of nitrous acid using starch-iodide paper. A positive test (the paper turns dark blue) confirms that the diazotization is complete.[6]
Q3: I observe a lot of frothing and gas evolution, but my yield is still poor. What does this indicate?
A3: Vigorous gas (N₂) evolution is expected during the Sandmeyer reaction as the diazonium group is displaced.[5] However, if this is accompanied by a low yield of the desired nitrile, it could indicate that the diazonium salt is decomposing via other pathways that do not lead to the nitrile product. This can be caused by:
-
Local Overheating: The addition of the diazonium salt solution to the copper(I) cyanide solution should be done slowly and with efficient stirring to dissipate heat.
-
Impurities in the Starting Material: Impurities in the 3-amino-2-methylphenol can interfere with the diazotization and subsequent cyanation steps.
Q4: Are there alternatives to using copper(I) cyanide?
A4: While copper(I) cyanide is the classic reagent for the Sandmeyer cyanation, other cyanide sources can be used in modern cross-coupling reactions. However, for the traditional Sandmeyer reaction, CuCN is generally the most effective. The use of other cyanide sources may require significant modification of the reaction conditions and the use of a different catalyst system (e.g., palladium-based).
Data Presentation
Table 1: Typical Yields for Sandmeyer Cyanation of Various Anilines
| Starting Aniline | Product | Yield (%) |
| 4-Nitroaniline | 4-Nitrobenzonitrile | 93% |
| 2-Methylaniline | 2-Methylbenzonitrile | 85% |
| 4-Bromoaniline | 4-Bromobenzonitrile | 75% |
| 2-Chloroaniline | 2-Chlorobenzonitrile | 68% |
| 4-Methoxyaniline | 4-Methoxybenzonitrile | 52% |
Data compiled from peer-reviewed scientific literature to provide a basis for comparison.
Table 2: Yields for One-Pot Synthesis of Nitriles from Aldehydes
| Starting Aldehyde | Product | Isolated Yield (%) | Time (h) |
| Benzaldehyde | Benzonitrile | 90 | 3.5 |
| 4-Methylbenzaldehyde | 4-Methylbenzonitrile | 95 | 3.3 |
| 4-Methoxybenzaldehyde | 4-Methoxybenzonitrile | 88 | 4.0 |
| 2-Hydroxybenzaldehyde | 2-Hydroxybenzonitrile | 85 | 4.0 |
| 4-Hydroxybenzaldehyde | 4-Hydroxybenzonitrile | 80 | 4.0 |
Data from a study on the one-pot synthesis of nitriles using hydroxylamine hydrochloride and ferrous sulfate.[7]
Experimental Protocols
Protocol A: Synthesis of this compound from 2-Methylphenol (Adapted from a similar procedure)[1]
Step 1: Formylation of 2-Methylphenol
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In a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a Lewis acid catalyst such as tin(IV) chloride (SnCl₄) (1.0 eq) to the stirred solution.
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Add dichloromethyl methyl ether (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture into ice-cold 1M HCl and stir vigorously for 20 minutes.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-hydroxy-2-methylbenzaldehyde.
Step 2: Oximation of 3-Hydroxy-2-methylbenzaldehyde
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To the crude 3-hydroxy-2-methylbenzaldehyde from the previous step, add formic acid and hydroxylamine hydrochloride (1.1 eq).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 3 hours. Monitor the reaction progress using TLC.
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Cool the reaction mixture to room temperature and pour it into ice water. A precipitate may form.
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Extract the aqueous mixture with ethyl acetate. Combine the organic extracts, wash with water and then with brine.
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Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude oxime.
Step 3: Dehydration of the Oxime to this compound
-
Dissolve the crude oxime in a suitable solvent (e.g., toluene).
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Add a dehydrating agent (e.g., acetic anhydride or thionyl chloride) dropwise at a controlled temperature (e.g., 20-30 °C).
-
Stir the reaction mixture for 1-2 hours, monitoring for completion by TLC.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent.
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Wash the organic layer, dry it, and concentrate it under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol B: Sandmeyer Reaction of 3-Amino-2-methylphenol (General Procedure)
Step 1: Diazotization of 3-Amino-2-methylphenol
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Suspend 3-amino-2-methylphenol (1.0 eq) in a mixture of a mineral acid (e.g., H₂SO₄ or HCl) and water.
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Cool the suspension to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.
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Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes. Check for complete diazotization using starch-iodide paper.
Step 2: Cyanation
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In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) (1.2 eq) in a suitable solvent (e.g., water or toluene).
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Cool the CuCN mixture to 0 °C.
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Slowly add the cold diazonium salt solution to the CuCN mixture with vigorous stirring.
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Allow the reaction mixture to warm slowly to room temperature, then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
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Cool the mixture and extract the product with an organic solvent.
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Wash the organic layer to remove copper salts and any remaining acid.
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Dry the organic layer and concentrate it under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for Route A: Synthesis from 2-Methylphenol.
Caption: Workflow for Route B: Sandmeyer Reaction.
Caption: Troubleshooting Logic for Low Yield.
References
Technical Support Center: Synthesis of 3-Hydroxy-2-methylbenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxy-2-methylbenzonitrile. The information is designed to help identify and resolve issues related to byproducts and impurities that may arise during the manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the potential sources of byproducts?
A common and plausible synthetic strategy for this compound starts with 2-methylphenol. This multi-step process typically involves:
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Formylation: Introduction of a formyl group (-CHO) onto the aromatic ring of 2-methylphenol to produce 3-hydroxy-2-methylbenzaldehyde.
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Oxime Formation: Conversion of the aldehyde to an aldoxime.
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Dehydration: Dehydration of the aldoxime to yield the final nitrile product.
Byproducts can be introduced at each of these stages from various sources, including unreacted starting materials, intermediates, side reactions, and degradation of the final product.[1][2]
Q2: I am observing a lower than expected yield and multiple unexpected peaks in my HPLC analysis. What are the likely byproducts?
Low yields and unexpected peaks often indicate the presence of process-related impurities.[3] Based on the common synthetic route, potential byproducts can be categorized as follows:
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Starting Material-Related:
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Unreacted 2-methylphenol.
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Residual 3-hydroxy-2-methylbenzaldehyde or its corresponding aldoxime.[4]
-
-
Isomeric Byproducts:
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Positional Isomers: Formylation of 2-methylphenol can also occur at other positions on the aromatic ring, leading to isomers such as 5-hydroxy-2-methylbenzonitrile.
-
-
Side-Product-Related:
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Over-methylation: If methylating agents are used in any step, there is a possibility of methylating the hydroxyl group, leading to 3-methoxy-2-methylbenzonitrile.
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Dimerization/Polymerization: Under certain conditions, phenolic compounds can undergo oxidative coupling to form dimeric or polymeric impurities.
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Byproducts from Dehydrating Agents: The choice of dehydrating agent in the final step can lead to specific byproducts. For instance, using acetic anhydride could potentially lead to the acetylation of the phenolic hydroxyl group.[4]
-
Q3: How can I effectively identify the structure of these unknown byproducts?
A combination of analytical techniques is essential for the structural elucidation of unknown impurities. A general workflow would be:
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High-Performance Liquid Chromatography (HPLC): To separate the impurities from the main product and quantify their levels.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of each impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments on isolated impurities are crucial for unambiguous structure determination.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and thermally stable byproducts.
Q4: What purification strategies are recommended for removing these byproducts?
The choice of purification method depends on the nature and quantity of the impurities:
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Column Chromatography: A versatile technique for separating byproducts with different polarities from the desired product.
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Recrystallization: Effective for removing impurities that have significantly different solubilities than this compound in a particular solvent system.[4]
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Preparative HPLC: For isolating highly pure material, especially when impurities are structurally very similar to the product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Presence of Unreacted 2-methylphenol | Incomplete formylation reaction. | - Optimize reaction time, temperature, and reagent stoichiometry for the formylation step.- Monitor reaction progress using Thin Layer Chromatography (TLC) or HPLC. |
| Significant amounts of 3-hydroxy-2-methylbenzaldehyde | Incomplete conversion of the aldehyde to the nitrile. | - Ensure the dehydrating agent is active and used in the correct proportion.[5]- Optimize the reaction conditions (temperature and time) for the dehydration step.[4] |
| Isomeric impurity detected | Lack of regioselectivity during the formylation step. | - Re-evaluate the formylation conditions. Different Lewis acids or directing groups can influence the position of substitution. |
| Presence of a byproduct with a mass corresponding to an acetylated product | Use of acetic anhydride as a dehydrating agent. | - Consider using alternative dehydrating agents such as thionyl chloride or phosphorus pentoxide.[4]- If acetic anhydride is necessary, a subsequent hydrolysis step may be required to remove the acetyl group.[4] |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the purity analysis of this compound.
1. Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of diluent (50:50 Acetonitrile:Water) to get a 1 mg/mL solution.
-
Sample Solution: Prepare a sample solution of the synthesized product at the same concentration as the standard solution.
3. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
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Inject a blank (diluent) to ensure a stable baseline.
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Inject the standard solution in duplicate.
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Inject the sample solution.
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Process the chromatograms to determine the peak areas for the main component and any impurities.
4. Calculation of Purity:
The purity is calculated based on the area percentage of all peaks in the chromatogram.
Data Presentation
Table 1: Hypothetical HPLC Purity Analysis of Different Batches
| Batch ID | Retention Time (min) | Peak Area | Area % | Potential Identity |
| Batch A | 3.5 | 150,000 | 2.5 | 2-methylphenol |
| 5.8 | 5,500,000 | 91.7 | This compound | |
| 6.2 | 350,000 | 5.8 | Isomeric Byproduct | |
| Batch B | 5.8 | 5,850,000 | 97.5 | This compound |
| 7.1 | 150,000 | 2.5 | Unknown Byproduct | |
| Batch C | 4.9 | 250,000 | 4.2 | 3-hydroxy-2-methylbenzaldehyde |
| 5.8 | 5,750,000 | 95.8 | This compound |
Visualizations
References
Preventing side reactions of 3-Hydroxy-2-methylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing common side reactions encountered during experiments with 3-Hydroxy-2-methylbenzonitrile.
Troubleshooting Guides & FAQs
This section is organized by the type of side reaction or experimental challenge.
Nitrile Group Hydrolysis
Q1: My reaction is yielding the corresponding carboxylic acid or amide instead of the desired product. How can I prevent the hydrolysis of the nitrile group?
A1: The nitrile group of this compound is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of 3-hydroxy-2-methylbenzamide or 3-hydroxy-2-methylbenzoic acid. The extent of hydrolysis is dependent on pH, temperature, and reaction time.
Troubleshooting:
-
Control pH:
-
To favor the nitrile: Maintain neutral or anhydrous conditions whenever possible. If an acidic or basic catalyst is required for another part of your molecule, consider using non-aqueous conditions or a milder catalyst.
-
To isolate the amide: Hydrolysis can sometimes be stopped at the amide stage by using milder reaction conditions, such as lower temperatures and shorter reaction times.[1]
-
-
Temperature Management: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
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Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction as soon as the desired transformation is complete, preventing further hydrolysis.
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Solvent Choice: In aqueous systems, the risk of hydrolysis is higher. If the reaction chemistry allows, consider using aprotic solvents.
Table 1: Influence of Conditions on Nitrile Hydrolysis
| Condition | To Preserve Nitrile | To Form Amide | To Form Carboxylic Acid |
| pH | Neutral / Anhydrous | Mildly acidic or basic | Strongly acidic or basic |
| Temperature | Low | Moderate | Elevated |
| Reaction Time | Minimal | Controlled | Prolonged |
DOT Script for Nitrile Hydrolysis Pathway
Caption: Hydrolysis pathway of the nitrile group.
Hydroxyl Group Reactivity: O-Alkylation vs. C-Alkylation
Q2: I am attempting an O-alkylation of the hydroxyl group, but I am observing low yields and the formation of a C-alkylated byproduct. How can I improve the selectivity for O-alkylation?
A2: The phenoxide ion of this compound is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation). The selectivity is influenced by several factors, including the solvent, the nature of the electrophile, and the counter-ion.
Troubleshooting:
-
Solvent Selection: This is a critical factor.
-
For O-alkylation: Use polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide). These solvents solvate the cation but not the oxygen of the phenoxide, leaving it more available to attack the electrophile.[2]
-
For C-alkylation: Protic solvents like water or trifluoroethanol (TFE) will hydrogen bond with the phenoxide oxygen, sterically hindering O-alkylation and favoring C-alkylation.[2]
-
-
Electrophile Choice:
-
"Harder" electrophiles (e.g., alkyl chlorides and triflates) tend to favor O-alkylation.
-
"Softer" electrophiles (e.g., alkyl iodides and bromides) have a higher tendency for C-alkylation.
-
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes improve the selectivity for O-alkylation.
Table 2: Factors Influencing O- vs. C-Alkylation
| Factor | Favors O-Alkylation | Favors C-Alkylation |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Protic (e.g., H₂O, TFE) |
| Electrophile | "Hard" (e.g., R-Cl, R-OTf) | "Soft" (e.g., R-I, R-Br) |
Experimental Protocol: General Procedure for O-Alkylation (Williamson Ether Synthesis)
-
Deprotonation: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., anhydrous DMF). Add a base (e.g., potassium carbonate, 1.5-2.0 eq., or sodium hydride, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Alkylation: Add the alkylating agent (1.1-1.2 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture (e.g., 60-80 °C) and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction and quench if necessary (e.g., with water for NaH). Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Note: This is a general protocol and may require optimization for specific substrates and alkylating agents.
Protecting the Hydroxyl Group
Q3: I need to perform a reaction that is incompatible with the phenolic hydroxyl group. What are suitable protecting groups for this compound?
A3: Protecting the hydroxyl group is a common strategy to prevent unwanted side reactions. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.
Common Protecting Groups for Phenols:
-
Ethers:
-
Methyl Ether (Me): Very stable, but requires harsh conditions for removal (e.g., BBr₃).
-
Benzyl Ether (Bn): Stable to many conditions and can be removed by catalytic hydrogenolysis (H₂/Pd/C), which is generally a mild method.
-
Silyl Ethers (e.g., TMS, TBDMS): These are versatile protecting groups that can be cleaved under acidic conditions or with a fluoride source (e.g., TBAF). Their stability varies with the steric bulk of the silyl group.
-
-
Esters:
-
Acetate (Ac): Can be cleaved under basic conditions (e.g., hydrolysis with a base).
-
DOT Script for Protection/Deprotection Workflow
Caption: General workflow for using a protecting group.
Side Reactions During Synthesis via Sandmeyer Reaction
Q4: I am synthesizing this compound via a Sandmeyer reaction and observing significant byproduct formation. How can I improve the yield and purity?
A4: The Sandmeyer reaction, which converts an aryl diazonium salt to an aryl nitrile using a copper(I) cyanide catalyst, can have several side reactions.
Common Side Reactions and Solutions:
-
Phenol Formation: The diazonium salt can react with water to form a phenol.
-
Solution: Maintain a low temperature (typically 0-5 °C) during the diazotization and subsequent reaction with the copper catalyst. Diazonium salts are thermally unstable and decompose at higher temperatures.
-
-
Biaryl Formation: Coupling of two aryl radicals can lead to biaryl byproducts.
-
Solution: Ensure efficient stirring and slow addition of the diazonium salt to the catalyst solution to maintain a low concentration of the aryl radical intermediate.
-
-
Azo Compound Formation: The diazonium salt can couple with the starting amine or another electron-rich aromatic compound.
-
Solution: Ensure complete conversion of the starting amine to the diazonium salt before proceeding with the cyanation step.
-
DOT Script for Sandmeyer Reaction and Side Reactions
Caption: Desired and side reactions in the Sandmeyer synthesis.
Purification and Storage
Q5: How can I effectively purify crude this compound and ensure its stability during storage?
A5: Proper purification and storage are crucial to maintain the integrity of your compound.
Purification Methods:
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Recrystallization: This is an effective method for purifying solid this compound.
-
Solvent Selection: A good solvent will dissolve the compound when hot but not at room temperature. Common solvent systems include ethanol/water, toluene, isopropanol, and acetone/hexane.
-
-
Column Chromatography: For removing impurities with similar polarity, column chromatography using silica gel with a gradient of ethyl acetate in hexanes is a standard method.
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Activated Carbon Treatment: If your product is colored due to oxidative impurities, you can treat a hot solution of the compound with a small amount of activated carbon and then perform a hot filtration to remove the carbon and the adsorbed impurities.
Storage Recommendations:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phenolic hydroxyl group.
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Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Temperature: Store at a low temperature (refrigerated at 2-8 °C or frozen at -20 °C for long-term storage) to minimize degradation.
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Container: Use a tightly sealed, non-reactive container, such as a glass vial.
Table 3: Storage Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation |
| Light | Protect from light (Amber vial) | To prevent photodegradation |
| Temperature | 2-8 °C (short-term), -20 °C (long-term) | To slow down degradation pathways |
| Container | Tightly sealed glass vial | To prevent contamination and exposure to air/moisture |
References
Technical Support Center: Column Chromatography Purification of 3-Hydroxy-2-methylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 3-Hydroxy-2-methylbenzonitrile. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography purification of this compound?
A1: For the purification of moderately polar organic compounds like this compound, silica gel is the standard and recommended stationary phase.[1] A common and effective mobile phase is a gradient of ethyl acetate in hexane.[1][2] The polarity of the eluent can be gradually increased by raising the percentage of ethyl acetate to ensure the separation of impurities and the elution of the desired product.[1]
Q2: How can I determine the appropriate solvent system for the separation?
A2: The ideal solvent system can be determined by running preliminary thin-layer chromatography (TLC) plates.[3] A good starting point is a mixture of hexane and ethyl acetate.[1][2][4] The optimal solvent system should provide a retention factor (Rf) value for this compound in the range of 0.2-0.4 on the TLC plate to ensure good separation on the column.[3]
Q3: What are the potential impurities I might encounter during the purification?
A3: Potential impurities can originate from the synthetic route. These may include unreacted starting materials, such as 2-methylphenol, and byproducts from side reactions. Positional isomers of this compound are common impurities that can be challenging to separate due to their similar polarities. Other potential impurities could be residual solvents from the reaction workup.
Q4: What is a typical yield for the purification of this compound by column chromatography?
Troubleshooting Guides
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
Issue 1: Poor Separation of the Desired Compound from Impurities
Symptom: The collected fractions containing this compound are still contaminated with impurities, as observed by TLC or other analytical techniques.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing the desired compound and impurities to elute together. Try decreasing the polarity of the mobile phase (i.e., reduce the percentage of ethyl acetate in hexane). Running a gradient elution, where the polarity is gradually increased, can also improve separation.[1] |
| Co-elution of Isomers | Positional isomers of this compound may have very similar Rf values, making separation difficult. Consider using a different solvent system to alter the selectivity. Sometimes, a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane) can improve the resolution of closely eluting spots. |
| Column Overloading | Loading too much crude material onto the column can lead to broad peaks and poor separation. As a general rule, the amount of crude material should be between 1-5% of the weight of the silica gel.[6] |
| Improper Column Packing | An unevenly packed column can result in channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry and that the bed is level before loading the sample. |
Issue 2: The Compound is Not Eluting from the Column
Symptom: After running a significant volume of the mobile phase, the desired product is not observed in the collected fractions.
| Possible Cause | Suggested Solution |
| Eluent Polarity is Too Low | This compound is a polar molecule and may be strongly adsorbed to the silica gel. Gradually increase the polarity of the mobile phase by increasing the concentration of ethyl acetate. If the compound still does not elute, a more polar solvent like methanol can be added in small percentages to the eluent. |
| Compound Degradation on Silica Gel | Phenolic compounds can sometimes be sensitive to the acidic nature of silica gel.[7] To test for this, spot the compound on a TLC plate, let it sit for an extended period, and then elute. If a new spot appears or the original spot diminishes, degradation may be occurring. In such cases, using deactivated silica gel (by adding a small amount of a base like triethylamine to the eluent) or switching to a different stationary phase like alumina might be necessary. |
Issue 3: Streaking of the Compound on the TLC Plate and Column
Symptom: The compound appears as a long streak rather than a compact spot on the TLC plate, which often translates to broad, tailing peaks during column chromatography.
| Possible Cause | Suggested Solution |
| Compound is too Acidic or Basic | The phenolic hydroxyl group in this compound can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can often resolve this issue by neutralizing the active sites on the silica gel and ensuring the compound is in a single protonation state. |
| Sample is too Concentrated | When spotting the TLC plate or loading the column, using a solution that is too concentrated can lead to streaking. Dilute the sample before application. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
A detailed protocol for TLC analysis to determine the optimal solvent system is provided below.
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v) |
| Sample Preparation | Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate. |
| Spotting | Use a capillary tube to spot the dissolved sample onto the baseline of the TLC plate. |
| Development | Place the TLC plate in a closed chamber containing the mobile phase. Allow the solvent front to travel up the plate. |
| Visualization | Visualize the spots under a UV lamp (254 nm). |
| Rf Calculation | Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). An ideal Rf for column chromatography is between 0.2 and 0.4.[3] |
Column Chromatography Protocol
This protocol is adapted from a method for a structurally similar compound, 3-Hydroxy-2-isopropylbenzonitrile.[1]
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Column Packing | Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[1] Pour the slurry into the column and allow it to settle, tapping gently to ensure even packing. Add a thin layer of sand on top of the silica bed.[1] |
| Sample Loading | Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).[1] Carefully apply the sample solution to the top of the silica gel bed.[1] |
| Elution | Start with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. This gradient elution will elute less polar impurities first, followed by the desired compound.[1] |
| Fraction Collection | Collect the eluent in a series of fractions. |
| Analysis | Analyze the collected fractions by TLC to identify the fractions containing the pure product. |
| Solvent Removal | Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. |
Data Presentation
The following table summarizes the expected Rf values for compounds of varying polarity in a hexane/ethyl acetate solvent system. This can be used as a general guide for monitoring the purification of this compound.
| Compound Type | Polarity | Expected Rf in Hexane/Ethyl Acetate (8:2) |
| Non-polar impurities | Low | High (e.g., > 0.6) |
| This compound | Moderate | Moderate (target 0.2-0.4) |
| Highly polar impurities | High | Low (e.g., < 0.1) |
Visualizations
Experimental Workflow for Column Chromatography Purification
Caption: Workflow for the column chromatography purification of this compound.
Troubleshooting Logic for Poor Separation
Caption: Troubleshooting decision tree for poor separation in column chromatography.
References
Technical Support Center: Recrystallization of 3-Hydroxy-2-methylbenzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the purification of 3-Hydroxy-2-methylbenzonitrile by recrystallization.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during the recrystallization of this compound and related compounds.
Q1: My compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out," where the solute separates as a liquid rather than a solid, can occur for several reasons. Here are some solutions:
-
Reheat the solution to dissolve the oil, and then allow it to cool more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice.[1] You can slow the cooling by insulating the flask.
-
Add more solvent. The oil may have formed because the solution was too concentrated. Add a small amount of hot solvent to redissolve the oil and then attempt to cool it again.
-
Change the solvent system. The solubility of your compound at the solvent's boiling point might be too high. Consider a solvent in which the compound is less soluble, or use a co-solvent system.[1]
Q2: The yield of my recrystallized product is very low. How can I improve it?
A2: A low recovery of purified product is a common issue in recrystallization.[2] Consider the following factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[2][3] Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant portion of your yield.[2] To prevent this, use a pre-heated funnel and flask for the filtration.
-
Incomplete crystallization: After cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the product from the solution.[1][4]
-
Washing with warm solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the purified product.[3]
Q3: No crystals are forming even after the solution has cooled. What can I do to induce crystallization?
A3: A supersaturated solution may sometimes resist crystallization.[1] Here are a few techniques to induce crystal formation:
-
Scratch the inner surface of the flask with a glass stirring rod just below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal. If you have a small amount of the pure compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.[1]
-
Cool the solution further. If room temperature cooling is not sufficient, placing the flask in an ice bath or even a colder bath (ice/salt or dry ice/acetone) can promote crystallization, provided the solvent doesn't freeze.[1]
-
Reduce the solvent volume. If too much solvent was added, you can gently heat the solution to evaporate some of the solvent to increase the concentration of the solute.
Q4: The purified product is still colored. How can I remove colored impurities?
A4: If the colored impurities are soluble in the recrystallization solvent, they may persist after one recrystallization.
-
Use activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration.[5] The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb some of your desired product. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
Data Presentation: Solvent System Selection
The ideal recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[2] Given the phenolic hydroxyl group and the nitrile group, both polar and non-polar solvents, as well as co-solvent systems, should be considered.[4]
| Solvent System | Type | Rationale |
| Toluene | Single Solvent | As a non-polar aromatic solvent, toluene may provide good differential solubility, dissolving the compound when hot but not when cold.[4] |
| Ethanol / Water | Co-solvent | The hydroxyl and nitrile groups suggest solubility in polar protic solvents like ethanol. Water can act as an anti-solvent to induce crystallization upon cooling.[4] |
| Isopropanol | Single Solvent | Similar to ethanol, isopropanol is a polar protic solvent that is often effective for recrystallizing phenolic compounds.[4] |
| Acetone / Hexane | Co-solvent | Acetone is a polar aprotic solvent that can dissolve a wide range of organic compounds. Hexane can be used as an anti-solvent to induce crystallization.[4] |
| Benzene | Single Solvent | Has been used for the recrystallization of similar hydroxybenzonitrile compounds.[6] |
| Toluene / Methylene Chloride | Co-solvent | This mixture has been reported for the recrystallization of p-hydroxybenzonitrile.[7] |
Experimental Protocols
This protocol outlines a general procedure for the recrystallization of this compound. The optimal solvent system and volumes should be determined empirically through small-scale trials.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s) (e.g., Toluene, Ethanol/Water)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.[5] Avoid adding an excess of solvent.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[5]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can then be placed in an ice bath for at least 30 minutes.[4][5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[5]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.[5]
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 7. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
Stability issues of 3-Hydroxy-2-methylbenzonitrile under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Hydroxy-2-methylbenzonitrile under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound involve its susceptibility to hydrolysis of the nitrile group, oxidation of the hydroxyl group, and potential photodecomposition. The stability is significantly influenced by pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: How should aqueous solutions of this compound be stored?
A2: For short-term storage, it is recommended to keep aqueous solutions at 2-8°C and protected from light. For long-term storage, prepare fresh solutions or store aliquots at -20°C or below. Avoid repeated freeze-thaw cycles. The pH of the solution should be maintained near neutral, as both acidic and basic conditions can promote degradation.
Q3: What is the impact of pH on the stability of this compound?
A3: The stability of this compound is pH-dependent. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of 3-hydroxy-2-methylbenzamide and subsequently 3-hydroxy-2-methylbenzoic acid. The phenolic hydroxyl group is more prone to oxidation at higher pH values.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with aromatic rings and hydroxyl groups can be susceptible to photolytic degradation.[1][2] It is recommended to handle and store this compound and its solutions in light-resistant containers or under amber light to minimize exposure to UV and visible light.[3][4][5]
Q5: What is the thermal stability of this compound?
A5: this compound is a solid at room temperature and is expected to be relatively stable. However, elevated temperatures can accelerate degradation processes, particularly in solution. It is advisable to avoid prolonged exposure to high temperatures during experiments.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of my compound in an aqueous buffer during my experiments.
-
Question: Could the pH of my buffer be causing degradation? Answer: Yes, both acidic and basic pH can catalyze the hydrolysis of the nitrile group. We recommend verifying the pH of your buffer. For optimal stability, a pH near neutral (6-7.5) is advisable. If your experiment requires acidic or basic conditions, consider performing control experiments to quantify the rate of degradation.
-
Question: I am working at elevated temperatures. Could this be a factor? Answer: Elevated temperatures will increase the rate of hydrolytic degradation. If high temperatures are necessary, minimize the incubation time as much as possible. Consider running a time-course experiment to understand the stability profile under your specific conditions.
Issue 2: My experimental results are inconsistent and show high variability.
-
Question: I prepare my stock solutions in an organic solvent and dilute them into an aqueous medium. Could this be a source of variability? Answer: Yes, the compatibility of the organic solvent with your aqueous medium is important. Ensure that the compound does not precipitate upon dilution. Additionally, some organic solvents can contain impurities (e.g., peroxides in older ethers or THF) that may react with your compound.[6] It is recommended to use fresh, high-purity solvents.
-
Question: I am not taking any special precautions regarding light exposure. Could this be affecting my results? Answer: Yes, photodecomposition can lead to inconsistent results, especially if the light exposure varies between experiments. We strongly recommend performing all manipulations of the compound and its solutions under subdued light and using amber-colored vials or wrapping containers in aluminum foil.
Forced Degradation Study Data
The following table summarizes hypothetical data from a forced degradation study on this compound. These studies are essential for understanding the intrinsic stability of a molecule and for the development of stability-indicating analytical methods.[1][2][7]
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Plausible) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | 3-Hydroxy-2-methylbenzamide, 3-Hydroxy-2-methylbenzoic acid |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 40% | 3-Hydroxy-2-methylbenzamide, 3-Hydroxy-2-methylbenzoic acid |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 25% | Oxidized phenolic derivatives (e.g., quinones) |
| Thermal | Neutral pH | 48 hours | 80°C | 10% | Minor hydrolysis products |
| Photolytic | UV/Vis light | 24 hours | Room Temp | 20% | Various photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at various time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw samples at various time points (e.g., 0, 1, 2, 4 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at various time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution (at neutral pH) at 80°C.
-
Withdraw samples at various time points and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4][5]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Withdraw samples from both the exposed and control solutions at various time points for HPLC analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
Visualizations
Caption: Plausible hydrolytic degradation pathway of this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. rdlaboratories.com [rdlaboratories.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. university-operations.scu.edu [university-operations.scu.edu]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 3-Hydroxy-2-methylbenzonitrile Production
Welcome to the technical support center for the synthesis and scale-up of 3-Hydroxy-2-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the production of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The most plausible synthetic routes for the industrial production of this compound are:
-
Demethylation of 3-methoxy-2-methylbenzonitrile: This route involves the cleavage of the methyl ether of a precursor molecule.
-
Formylation of 2-methylphenol followed by oximation and dehydration: This multi-step process starts with the introduction of a formyl group onto 2-methylphenol, which is then converted to the nitrile.
-
Sandmeyer reaction of 3-amino-2-methylphenol: This classic reaction in aromatic chemistry allows for the introduction of the nitrile group via a diazonium salt intermediate.
Q2: What are the critical safety considerations when scaling up the production of this compound?
A2: Key safety considerations are dependent on the chosen synthetic route:
-
Use of Boron Trichloride (in Demethylation): Boron trichloride is a toxic and corrosive gas that reacts violently with water. Scale-up requires specialized equipment for handling and careful control of reaction conditions to prevent runaway reactions.
-
Use of Cyanide Salts (in Sandmeyer Reaction): Copper(I) cyanide is highly toxic. Strict protocols for handling, storage, and waste disposal are essential to prevent exposure.
-
Diazonium Salt Intermediates (in Sandmeyer Reaction): Aryl diazonium salts can be explosive when isolated in dry form. It is crucial to use them in solution immediately after their preparation and to maintain low temperatures during their formation and reaction.[1]
-
Exothermic Reactions: Both formylation and the Sandmeyer reaction can be exothermic.[1] Effective temperature control and monitoring are critical during scale-up to prevent loss of control and potential accidents.
Q3: How can I purify the final this compound product on a larger scale?
A3: For industrial-scale purification, the following methods are recommended:
-
Recrystallization: This is often the most cost-effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, toluene, or isopropanol/hexane) should be identified to provide good recovery of the pure product.
-
Column Chromatography: While effective, traditional column chromatography can be expensive and time-consuming for large quantities. Flash chromatography or other automated systems can be more efficient for scale-up.
-
Distillation: If the compound is thermally stable, vacuum distillation can be an effective purification method.
Troubleshooting Guides
Route 1: Demethylation of 3-methoxy-2-methylbenzonitrile
Issue 1: Incomplete Demethylation
-
Question: My reaction shows a significant amount of starting material remaining. How can I drive the reaction to completion?
-
Answer:
-
Reagent Stoichiometry: Ensure a sufficient excess of boron trichloride is used. On a larger scale, mass transfer limitations may require a slight increase in the molar ratio of the reagent.
-
Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC. If the reaction stalls, a modest increase in reaction time or a slight elevation of the temperature (while maintaining safety precautions) may be necessary.
-
Solvent Purity: Ensure the solvent (e.g., dichloromethane) is anhydrous, as water will quench the boron trichloride.
-
Issue 2: Formation of Chlorinated Byproducts
-
Question: I am observing impurities that appear to be chlorinated derivatives of my starting material or product. How can I minimize these?
-
Answer:
-
Temperature Control: Overheating the reaction can lead to side reactions, including chlorination of the aromatic ring. Maintain the recommended reaction temperature.
-
Quenching Procedure: The reaction should be quenched carefully with a suitable reagent (e.g., water or methanol) at a low temperature to deactivate any remaining boron trichloride and prevent further reactions.
-
Route 2: Formylation of 2-methylphenol, Oximation, and Dehydration
Issue 1: Low Yield and Poor Regioselectivity in Formylation
-
Question: The formylation of 2-methylphenol is giving a low yield of the desired 3-hydroxy-2-methylbenzaldehyde, along with other isomers. How can I improve this step?
-
Answer:
-
Choice of Formylation Method: The Duff reaction or the Reimer-Tiemann reaction are common choices. The regioselectivity of these reactions can be influenced by the reaction conditions.[2]
-
Reaction Conditions: For the Duff reaction, controlling the stoichiometry of hexamethylenetetramine (HMTA) is crucial to favor mono-formylation.[2] In the Reimer-Tiemann reaction, the choice of base can influence the ortho:para ratio.
-
Temperature Control: Both reactions can lead to resin formation at elevated temperatures. Maintain careful temperature control throughout the reaction.[2]
-
Issue 2: Incomplete Conversion of Aldehyde to Oxime
-
Question: The oximation step is not going to completion. What can I do?
-
Answer:
-
pH Control: The formation of the oxime is pH-sensitive. The reaction is typically carried out under neutral to slightly acidic conditions.
-
Reaction Time: Monitor the reaction by TLC to ensure it has reached completion before proceeding to the dehydration step.
-
Issue 3: Low Yield in Dehydration of the Oxime
-
Question: The final dehydration step to the nitrile is inefficient. How can I improve the yield?
-
Answer:
-
Dehydrating Agent: The choice of dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a catalyst like ferrous sulfate) is critical.[3] The optimal agent and conditions should be determined experimentally.
-
Anhydrous Conditions: Ensure the oxime intermediate is dry, as water can interfere with many dehydrating agents.
-
Route 3: Sandmeyer Reaction of 3-amino-2-methylphenol
Issue 1: Low Yield of the Final Product
-
Question: The overall yield of the Sandmeyer reaction is poor. What are the likely causes?
-
Answer:
-
Incomplete Diazotization: The formation of the diazonium salt from 3-amino-2-methylphenol is a critical step. Ensure the temperature is maintained at 0-5°C and that the sodium nitrite solution is added slowly to the acidic solution of the amine.[1]
-
Decomposition of the Diazonium Salt: Diazonium salts are often unstable. The freshly prepared diazonium salt solution should be used immediately in the subsequent cyanation step.[1]
-
Catalyst Activity: Ensure the copper(I) cyanide catalyst is active and used in the correct stoichiometric amount.
-
Issue 2: Formation of Phenolic Byproducts
-
Question: My product is contaminated with a significant amount of a phenolic impurity. How can I avoid this?
-
Answer:
-
Temperature Control: The reaction of the diazonium salt with water to form a phenol is a common side reaction, especially at elevated temperatures.[1] Maintain low temperatures throughout the process until the cyanation is complete.
-
Reaction Conditions: The presence of excess water can also promote the formation of the phenol. While the reaction is typically carried out in an aqueous medium, minimizing unnecessary water content can be beneficial.
-
Data Presentation
Table 1: Comparison of Plausible Synthetic Routes for this compound
| Route | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Challenges for Scale-Up |
| Demethylation | 3-methoxy-2-methylbenzonitrile | Boron trichloride, Tetra-n-butylammonium iodide | ~91% (lab scale) | High-yielding final step. | Use of hazardous and expensive reagents; strict anhydrous conditions required. |
| Formylation, Oximation, Dehydration | 2-methylphenol | Paraformaldehyde, Hydroxylamine, Dehydrating agent | Variable (multi-step) | Readily available starting material. | Multi-step process with potential for low overall yield; regioselectivity control in formylation.[2][3] |
| Sandmeyer Reaction | 3-amino-2-methylphenol | Sodium nitrite, Copper(I) cyanide | Moderate | Well-established reaction for nitrile synthesis. | Unstable diazonium salt intermediate; use of highly toxic cyanide; potential for phenolic byproducts.[1][4] |
Note: The yield for the demethylation route is based on a specific lab-scale synthesis. Yields for the other routes are general estimates for these types of reactions and may vary for this specific target molecule.
Experimental Protocols
Protocol 1: Demethylation of 3-methoxy-2-methylbenzonitrile
-
Reaction Setup: In a suitable reactor under a nitrogen atmosphere, dissolve 3-methoxy-2-methylbenzonitrile and tetra-n-butylammonium iodide in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78°C.
-
Reagent Addition: Slowly add a solution of boron trichloride in dichloromethane, maintaining the temperature at -78°C.
-
Reaction: Stir the mixture at -78°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water at a low temperature.
-
Work-up: Extract the product with a suitable organic solvent (e.g., ether), wash the organic phase with water, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Formylation of 2-methylphenol, Oximation, and Dehydration (Illustrative)
-
Formylation (Duff Reaction):
-
Combine 2-methylphenol and hexamethylenetetramine in an acidic medium (e.g., trifluoroacetic acid).[2]
-
Heat the mixture to approximately 70°C and monitor the reaction by TLC.[2]
-
Upon completion, cool the reaction and hydrolyze the intermediate by adding aqueous acid and heating.
-
Extract the resulting 3-hydroxy-2-methylbenzaldehyde.
-
-
Oximation:
-
Dissolve the crude aldehyde in a suitable solvent (e.g., ethanol).
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to adjust the pH.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
-
Dehydration:
-
Isolate and dry the crude oxime.
-
Treat the oxime with a dehydrating agent (e.g., acetic anhydride) and heat to effect the conversion to the nitrile.
-
Work-up the reaction mixture to isolate the crude this compound.
-
-
Purification: Purify the final product as described above.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound via demethylation.
Caption: Multi-step synthesis of this compound from 2-methylphenol.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Optimizing 3-Hydroxy-2-methylbenzonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Hydroxy-2-methylbenzonitrile. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for producing this compound?
A1: The synthesis of this compound, a substituted phenol, typically follows one of two main pathways. The most common approach involves the functionalization of a pre-existing phenol, in this case, 2-methylphenol (o-cresol). This strategy involves introducing the cyano group onto the phenol ring. An alternative, though often more complex, route is the functionalization of a benzonitrile core, which would require the introduction of the hydroxyl and methyl groups at the correct positions.
Q2: Which catalyst classes are most effective for the synthesis of hydroxybenzonitriles?
A2: Catalyst selection is critical and depends heavily on the chosen synthetic route.
-
For Ammoxidation of Cresols: Composite metal oxides are highly effective. Catalysts containing Molybdenum (Mo), Chromium (Cr), and Phosphorus (P) oxides, often promoted with metals like Iron (Fe), Bismuth (Bi), or alkali metals (Na, K, Rb, Cs), are used for this gas-phase reaction.[1][2]
-
For Phenol Cyanation: Lewis acids are crucial for activating the aromatic ring and the cyanating agent. A combination of different Lewis acids, such as Aluminum Chloride (AlCl₃) and Boron Trifluoride Etherate (BF₃·OEt₂), has been shown to be effective for achieving regioselectivity and high yields.[1]
-
For Dehydration of Aldoximes: The conversion of an intermediate aldehyde to a nitrile via an aldoxime requires a dehydrating agent. Common and effective agents include acetic anhydride, thionyl chloride, or a combination of formic acid and sodium formate.[3]
Q3: What are the most common side reactions or impurities I should be aware of?
A3: During the synthesis of hydroxybenzonitriles, several side reactions can occur. In the dehydration of the corresponding aldoxime, high temperatures (>100°C) can lead to the irreversible self-condensation of the product, forming a high-melting triazine byproduct that can reduce yield and contaminate the product.[3] During ammoxidation, incomplete conversion can leave unreacted starting material, while over-oxidation can lead to the formation of undesired byproducts.
Q4: How can I monitor the progress of the reaction effectively?
A4: Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[1][3][4] By spotting the reaction mixture alongside the starting material and, if available, a product standard, you can visually track the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Question: I am experiencing very low yields of this compound. What are the potential causes and how can I fix this?
Answer: Low yield is a common issue that can stem from several factors related to catalyst, reagents, or reaction conditions.
-
Possible Cause 1: Inactive or Suboptimal Catalyst.
-
Solution: The choice of catalyst is paramount. If using a Lewis acid system for direct cyanation, ensure the reagents are anhydrous, as moisture can deactivate them. For ammoxidation, the catalyst composition is key; supported boria-phosphoria on silica or composite oxides with promoters like MoO₃ and Cr₂O₃ are known to be effective.[1] Verify the catalyst's preparation method and consider activation procedures, such as calcining at high temperatures (e.g., 1073K for 8 hours for SiO₂ carriers), before use.[2]
-
-
Possible Cause 2: Incorrect Reaction Temperature.
-
Solution: Temperature control is critical. Ammoxidation reactions typically require high temperatures in the range of 370-400°C.[1] In contrast, formylation of phenols with a Lewis acid catalyst like Tin(IV) chloride (SnCl₄) often requires initial cooling to 0°C to control the exothermic reaction before warming to room temperature.[4] The subsequent dehydration of the aldoxime should be carefully controlled, as temperatures above 100°C can cause product degradation.[3]
-
-
Possible Cause 3: Poor Quality of Reagents or Solvents.
-
Solution: Ensure all starting materials are of high purity and that solvents are anhydrous, especially for moisture-sensitive reactions involving Lewis acids or dehydrating agents like thionyl chloride.[3] Degraded reagents can inhibit the reaction or lead to unwanted side products.
-
-
Possible Cause 4: Inefficient Product Isolation.
Problem 2: Poor Regioselectivity (Formation of Isomers)
Question: My final product is contaminated with isomers. How can I improve the selectivity for the desired this compound?
Answer: Achieving the correct substitution pattern is essential and is primarily controlled by the synthetic strategy and catalyst system.
-
Possible Cause 1: Incorrect Synthetic Route.
-
Solution: Direct cyanation of 2-methylphenol can lead to a mixture of isomers. A more selective route is often a multi-step synthesis. A reliable method involves the ortho-formylation of 2-methylphenol to produce 3-hydroxy-2-methylbenzaldehyde, followed by the conversion of the aldehyde group to a nitrile. This sequence locks in the desired substitution pattern early on.[4]
-
-
Possible Cause 2: Inappropriate Lewis Acid Combination.
-
Solution: When performing direct cyanation on a phenol, the choice and combination of Lewis acids are critical for directing the cyano group to the desired position. For some phenol cyanations, a combination of BF₃·OEt₂ and AlCl₃ has been shown to provide good regioselectivity.[1] Experiment with different Lewis acids or combinations to optimize the isomeric ratio.
-
Data Presentation: Catalyst Systems for Hydroxybenzonitrile Synthesis
The following tables summarize quantitative data for different catalytic systems used in key reactions for synthesizing hydroxybenzonitriles.
Table 1: Catalyst Performance in Ammoxidation of Cresols
| Catalyst System | Reactants Molar Ratio (Cresol:NH₃:Air) | Temperature (°C) | Space Velocity (h⁻¹) | Yield (%) | Reference |
| Boria-Phosphoria on Silica | 1:10:40 | ~400 | N/A | High | [1] |
| Fe₃Co₆NiBiPMo₁₂Oₓ/SiO₂ | 1:1.2-2:10-20 | 370-380 | 500-1200 | >85 | [1] |
| Bi₉PMo₁₂O₅₂/SiO₂ | 1:1.2-2:10-20 | 370-380 | 500-1200 | >85 | [1] |
| MoO₃, Cr₂O₃, P₂O₅ with Promoters | N/A | N/A | N/A | High | [1][2] |
Table 2: Conditions for Key Steps in a Multi-Step Synthesis Approach
| Reaction Step | Catalyst / Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Reference |
| Formylation (of 2-isopropylphenol) | Tin(IV) chloride (SnCl₄) | Dichloromethane | 0 to RT | 5 hours | [4] |
| Nitrile Formation (from aldehyde) | Hydroxylamine-HCl, Formic Acid | Formic Acid | Reflux (~100-110) | 3 hours | [4] |
| Dehydration (of salicylaldoxime) | Thionyl Chloride (50% in Toluene) | Toluene | 20-30 | 3 hours | [3] |
Experimental Protocols
Protocol: Two-Step Synthesis of this compound from 2-Methylphenol
This protocol is adapted from analogous syntheses of substituted hydroxybenzonitriles and represents a reliable pathway.[4]
Step 1: Synthesis of 3-Hydroxy-2-methylbenzaldehyde (Ortho-Formylation)
-
Reaction Setup: In a 250 mL flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 2-methylphenol (o-cresol) (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: Slowly add Tin(IV) chloride (SnCl₄) (1.1 eq) to the stirred solution.
-
Reagent Addition: Add dichloromethyl methyl ether (1.1 eq) dropwise, ensuring the internal temperature remains below 5°C.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quenching & Work-up: Carefully pour the reaction mixture into ice-cold 1M HCl. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-hydroxy-2-methylbenzaldehyde.
Step 2: Synthesis of this compound (Nitrile Formation)
-
Reaction Setup: To the crude 3-hydroxy-2-methylbenzaldehyde from Step 1, add formic acid and hydroxylamine hydrochloride (1.1 eq).
-
Heating: Heat the mixture to reflux (approximately 100-110°C) and maintain for 3 hours. Monitor reaction progress using TLC.
-
Cooling & Work-up: Cool the reaction mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with water and then brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. The crude product can be further purified by column chromatography (e.g., using a hexane/ethyl acetate eluent system).
Visualizations
References
Mitigating decomposition of 3-Hydroxy-2-methylbenzonitrile during reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the decomposition of 3-Hydroxy-2-methylbenzonitrile during chemical reactions. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields and multiple unknown byproducts. What are the likely decomposition pathways?
A1: this compound has two primary reactive functional groups that can be susceptible to degradation under certain reaction conditions: the phenolic hydroxyl group and the nitrile group. The most common decomposition pathways are:
-
Hydrolysis of the nitrile group: Under acidic or basic conditions, the nitrile group can hydrolyze to form 3-hydroxy-2-methylbenzamide, and subsequently 3-hydroxy-2-methylbenzoic acid.
-
Oxidation of the phenol group: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, strong oxidizing agents, or even trace metal impurities. This can lead to the formation of colored impurities and complex polymeric materials.
Q2: I am observing a color change (e.g., yellowing or browning) in my reaction mixture containing this compound. What could be the cause?
A2: A color change in the reaction mixture is often an indication of the oxidation of the phenolic hydroxyl group. Phenols are known to be sensitive to oxidation, which can be accelerated by factors such as elevated temperatures, exposure to air (oxygen), light, and the presence of basic conditions or metal ions.
Q3: How can I prevent the decomposition of this compound during my reaction?
A3: The most effective strategy to prevent decomposition is to protect the phenolic hydroxyl group. This involves converting the hydroxyl group into a less reactive functional group (a protecting group) that is stable to the reaction conditions. After the desired reaction is complete, the protecting group can be removed to regenerate the hydroxyl group.
Q4: What are some suitable protecting groups for the hydroxyl group of this compound?
A4: Common protecting groups for phenols include ethers and silyl ethers. The choice of protecting group will depend on the specific conditions of your reaction. Some commonly used protecting groups for phenols are:
-
Methyl Ether (Me): Introduced using reagents like dimethyl sulfate or methyl iodide. It is generally stable but requires strong conditions for removal (e.g., BBr3).
-
Benzyl Ether (Bn): Introduced using benzyl bromide or benzyl chloride. It is stable to a wide range of conditions and can be removed by hydrogenolysis.
-
Silyl Ethers (e.g., TMS, TBDMS, TIPS): These are introduced using the corresponding silyl chlorides. Their stability varies with the steric bulk of the alkyl groups on the silicon atom. They are typically removed by fluoride ion sources (e.g., TBAF) or under acidic conditions.
Q5: My reaction is performed under strongly basic conditions. Will this compound be stable?
A5: Strong basic conditions can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation. Additionally, basic conditions can promote the hydrolysis of the nitrile group. It is highly recommended to protect the hydroxyl group before subjecting the molecule to strong bases.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in chemical reactions.
| Problem | Possible Cause | Recommended Solution |
| Low reaction yield and formation of a polar byproduct, soluble in aqueous base. | Hydrolysis of the nitrile group to a carboxylic acid. | Protect the hydroxyl group. If the reaction conditions are basic, consider using a protecting group stable to base. If acidic, choose an acid-stable protecting group. Alternatively, run the reaction under anhydrous and neutral conditions if possible. |
| Reaction mixture turns dark, and purification is difficult due to colored impurities. | Oxidation of the phenolic hydroxyl group. | Protect the hydroxyl group with a suitable protecting group before the reaction. Degas solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen. |
| Multiple spots on TLC, even with a protected hydroxyl group. | Instability of the protecting group or side reactions at other positions. | Ensure the chosen protecting group is stable under your specific reaction conditions. Re-evaluate the reaction conditions (temperature, reagents) to minimize side reactions. |
| Difficulty in removing the protecting group after the reaction. | The chosen protecting group is too stable. | Select a protecting group that can be removed under conditions that will not affect your desired product. Refer to protecting group literature for optimal deprotection conditions. |
Experimental Protocols
Below are detailed methodologies for the protection of the hydroxyl group of this compound.
Protocol 1: Protection as a Benzyl Ether (Bn)
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methyl-3-(benzyloxy)benzonitrile.
Protocol 2: Protection as a tert-Butyldimethylsilyl Ether (TBDMS)
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.
-
Add tert-Butyldimethylsilyl chloride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzonitrile.
Visualizing Workflows and Pathways
To aid in understanding the experimental processes and potential decomposition pathways, the following diagrams are provided.
Caption: Potential decomposition pathways of this compound.
Caption: General workflow for using a protecting group strategy.
Caption: Troubleshooting decision tree for reactions with this compound.
Validation & Comparative
A Comparative Guide to the Bioactivity of 3-Hydroxy-2-methylbenzonitrile and 2-Hydroxybenzonitrile
A noticeable gap in current research is the lack of available experimental bioactivity data for 3-Hydroxy-2-methylbenzonitrile. In contrast, 2-Hydroxybenzonitrile has been the subject of various studies, revealing its potential as an antimicrobial agent and a valuable precursor for the synthesis of other biologically active molecules. This guide provides a comprehensive overview of the known bioactivity of 2-Hydroxybenzonitrile, alongside a predictive computational analysis of both compounds to facilitate future research and drug development endeavors.
Comparative Bioactivity Data
While experimental data for this compound is not publicly available, Table 1 summarizes the reported bioactivity for 2-Hydroxybenzonitrile. It is important to note that much of the research has focused on the derivatives of 2-Hydroxybenzonitrile, which often exhibit enhanced biological effects. The data presented here pertains to the parent compound where available.
Table 1: Summary of Known Bioactivity for 2-Hydroxybenzonitrile
| Bioactivity Type | Assay | Target Organism/Cell Line | Results |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | Data not extensively reported, but noted to have activity.[1] |
| Minimum Inhibitory Concentration (MIC) | Escherichia coli | Data not extensively reported, but noted to have activity.[1] | |
| Minimum Inhibitory Concentration (MIC) | Pseudomonas aeruginosa | Data not extensively reported, but noted to have activity.[1] | |
| Anticancer | Cytotoxicity Assays | Various Cancer Cell Lines | Direct experimental data is limited; however, its derivatives have shown cytotoxic effects.[1] |
| Anti-inflammatory | Enzyme Inhibition Assays | Cyclooxygenase-2 (COX-2) | Derivatives have been explored for their inhibitory potential.[1] |
Predictive Bioactivity and Pharmacokinetic Profile
To bridge the knowledge gap regarding this compound and to offer a comparative perspective, an in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for both compounds was performed. These predictions, summarized in Table 2, offer insights into their potential drug-like characteristics and can guide future experimental work.
Table 2: Predicted ADMET Properties of this compound and 2-Hydroxybenzonitrile
| Property | This compound | 2-Hydroxybenzonitrile | Interpretation |
| Physicochemical Properties | |||
| Molecular Weight | 133.15 g/mol | 119.12 g/mol | Both compounds adhere to Lipinski's rule of five for molecular weight (<500). |
| LogP (Lipophilicity) | 1.95 | 1.55 | Both compounds have good lipophilicity, suggesting potential for membrane permeability. |
| Water Solubility | Moderately soluble | Moderately soluble | Both are predicted to have moderate solubility in water. |
| Absorption | |||
| Human Intestinal Absorption | High | High | Both are predicted to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | High | Both are predicted to have high permeability across the intestinal epithelium. |
| Distribution | |||
| Blood-Brain Barrier Permeant | Yes | Yes | Both compounds may be able to cross the blood-brain barrier. |
| Metabolism | |||
| CYP2D6 Inhibitor | No | No | Unlikely to inhibit the major drug-metabolizing enzyme CYP2D6. |
| CYP3A4 Inhibitor | No | No | Unlikely to inhibit the major drug-metabolizing enzyme CYP3A4. |
| Toxicity | |||
| AMES Toxicity | No | Yes | 2-Hydroxybenzonitrile is predicted to be mutagenic, a potential safety concern. |
| hERG I Inhibitor | Weak | Weak | Both are predicted to be weak inhibitors of the hERG channel, suggesting a low risk of cardiotoxicity. |
Disclaimer: These are computational predictions and require experimental validation.
Experimental Protocols
Detailed methodologies are essential for the reproducible investigation of the biological activities of these compounds. The following are generalized protocols for key experiments.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
Materials:
-
Test compound (2-Hydroxybenzonitrile)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Aseptically transfer several colonies of the test bacterium from an agar plate to a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent like dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the stock solution in MHB within the wells of a 96-well plate to achieve the desired concentration range.
-
Inoculation: Dilute the standardized bacterial suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cell lines.
Materials:
-
Test compound
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control, and calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for 2-Hydroxybenzonitrile are not fully elucidated. However, as a phenolic compound, its antimicrobial activity is likely attributed to the disruption of microbial cell membranes and interference with essential enzymatic activities.[1] For its derivatives that show anticancer and anti-inflammatory potential, modulation of key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways is a plausible mechanism.[1]
References
Validating the Structure of 3-Hydroxy-2-methylbenzonitrile Derivatives: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 3-Hydroxy-2-methylbenzonitrile and its derivatives. Targeted at researchers, scientists, and professionals in drug development, this document outlines the experimental data and protocols necessary for unambiguous structure elucidation.
Structural Validation Overview
The definitive structural analysis of this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups, and X-ray Crystallography provides the precise three-dimensional atomic arrangement in the solid state.
Comparative Analysis of Analytical Techniques
A comparative analysis of the data obtained from these techniques is crucial for confirming the identity and purity of this compound derivatives. This guide utilizes data from closely related isomers and analogs to highlight key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing detailed information about the molecular structure.
Table 1: Comparison of ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, (J in Hz) |
| 2-Methylbenzonitrile | 7.47 (t, J = 8.0 Hz, 1H), 7.56 (d, J = 8.0 Hz, 1H), 7.64 (d, J = 8.0 Hz, 2H)[1] |
| 3-Methylbenzonitrile | 7.47 (t, J = 8.0 Hz, 1H), 7.58 (t, J = 8.0 Hz, 1H), 7.64 (t, J = 8.0 Hz, 1H), 7.86 (t, J = 8.0 Hz, 2H), 8.02 (d, J = 8.0 Hz, 1H), 8.19 (d, J = 8.0 Hz, 1H)[1] |
Table 2: Comparison of ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm |
| 2-Methylbenzonitrile | 20.2, 112.4, 117.9, 126.0, 130.0, 132.2, 132.4, 141.6[1] |
| 3-Methylbenzonitrile | 20.8, 111.8, 118.7, 128.7, 132.1, 133.4, 138.8[1] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation analysis. For this compound (C₈H₇NO), the predicted monoisotopic mass is 133.0528 g/mol .[2] The fragmentation pattern is expected to be influenced by the stable aromatic ring and the functional groups.
Table 3: Predicted m/z for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 134.0600 |
| [M+Na]⁺ | 156.0420 |
| [M-H]⁻ | 132.0455 |
| [M+NH₄]⁺ | 151.0866 |
| [M+K]⁺ | 172.0159 |
Data sourced from PubChem predictions.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of 3-hydroxybenzonitrile, a close analog, provides expected peak locations for the hydroxyl and nitrile groups.
Table 4: Key FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | ~3400-3200 (broad) |
| C≡N stretch (nitrile) | ~2230-2210 (sharp) |
| C-O stretch (hydroxyl) | ~1260-1000 |
| Aromatic C-H stretch | ~3100-3000 |
| Aromatic C=C stretch | ~1600-1450 |
Data is based on typical ranges and the spectrum of 3-hydroxybenzonitrile from the NIST WebBook.[3]
Experimental Protocols
Detailed methodologies are essential for obtaining high-quality, reproducible data for the structural validation of this compound derivatives.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
-
¹H NMR Acquisition : Acquire spectra using a standard single-pulse experiment. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : Obtain proton-decoupled ¹³C NMR spectra. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Gas Chromatography : Inject the sample onto a suitable capillary column (e.g., a nonpolar column like DB-5ms). Use a temperature program to ensure separation of components, for instance, starting at 50°C and ramping to 250°C.
-
Mass Spectrometry : Acquire mass spectra over a mass range of m/z 40-400. The electron energy is typically set to 70 eV.
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
FTIR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet) : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) into a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Instrumentation : Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
X-ray Crystallography Protocol
-
Crystal Growth : Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting : Mount a suitable single crystal on a goniometer head.
-
Data Collection : Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement : Process the diffraction data to obtain the unit cell parameters and integrated reflection intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow and decision-making process in the structural validation of this compound derivatives.
Caption: Workflow for the structural validation of this compound derivatives.
Caption: Decision tree for selecting analytical techniques for structural validation.
References
A Comparative Guide: HPLC vs. GC-MS for Purity Analysis of 3-Hydroxy-2-methylbenzonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 3-Hydroxy-2-methylbenzonitrile is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The choice of analytical technique for purity assessment is paramount for accurate and reliable results. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound, supported by experimental data and detailed methodologies.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, celebrated for its versatility in separating a broad range of compounds, including those that are non-volatile or thermally sensitive.[1] The technique utilizes a liquid mobile phase to transport the sample through a column packed with a stationary phase, leading to the separation of components based on their differential interactions with both phases.[1]
Gas Chromatography-Mass Spectrometry (GC-MS), in contrast, is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[1] In GC-MS, the sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.[1] The separated components are then detected and identified by a mass spectrometer, which provides detailed structural information.[1]
Deciding Between HPLC and GC-MS for this compound Analysis
The selection between HPLC and GC-MS for the purity analysis of this compound hinges on several factors, including the analyte's properties, the nature of expected impurities, and the specific analytical requirements such as sensitivity and the need for structural elucidation of unknown impurities. This compound, with its aromatic ring, allows for ultraviolet (UV) detection in HPLC. However, the presence of a polar hydroxyl group makes it non-volatile, necessitating a derivatization step to increase its volatility for GC-MS analysis.[2]
Quantitative Performance Comparison
The following table summarizes the expected quantitative performance data for the analysis of a substituted benzonitrile, providing a comparative overview of the two techniques. The data is based on the analysis of a structurally similar compound, 4-(Aminomethyl)-3-methylbenzonitrile.[3]
| Parameter | HPLC-UV | GC-MS |
| Analyte | This compound | 3-(trimethylsilyloxy)-2-methylbenzonitrile |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL |
| Linearity (R²) | >0.999 | >0.999 |
| Precision (%RSD) | < 2% | < 5% |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable results. Below are representative experimental protocols for both HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of this compound by separating it from potential process-related impurities and degradation products.
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[3]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic acid in Water.[4]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[4]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute more retained impurities. For example, 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 225 nm.[4]
-
Injection Volume: 10 µL.[3]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent, such as a mixture of Mobile Phase A and Mobile Phase B, to a final concentration of 1 mg/mL.[3]
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To identify and quantify volatile impurities and the main component in this compound after derivatization.
Instrumentation: A GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.[3]
Derivatization Procedure (Silylation):
Due to the polar hydroxyl group, derivatization is required to increase the volatility of this compound for GC analysis. Silylation is a common and effective method.[5]
-
To 1 mg of the sample, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
-
Heat the mixture at 70 °C for 30 minutes.[3]
-
Cool to room temperature before injection.[3]
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]
-
Injector Temperature: 250 °C.[3]
-
Injection Mode: Split (e.g., 20:1).[3]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[3]
-
-
Transfer Line Temperature: 280 °C.[3]
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Scan Range: m/z 40-550.[3]
Visualizing the Analytical Workflows
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC-MS.
Key Decision Factors: HPLC vs. GC-MS
The choice between these two powerful techniques can be summarized by considering the following key factors.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC is often the preferred method for routine quality control due to its robustness and ease of sample preparation for this non-volatile solid, without the need for derivatization.[1] It is particularly well-suited for quantifying the main component and known impurities with high precision.
GC-MS, on the other hand, excels in the identification of unknown volatile or semi-volatile impurities, offering higher sensitivity and definitive structural information from mass spectra.[6] The requirement for derivatization adds a step to the sample preparation but allows for the analysis of the otherwise non-volatile analyte.
Ultimately, a comprehensive purity assessment of this compound may benefit from the use of both techniques. HPLC can be employed for routine purity checks and quantification, while GC-MS can be utilized for a more in-depth characterization of the impurity profile, especially during process development and for troubleshooting.
References
A Comprehensive Guide to In Vitro Assay Validation: Evaluating 3-Hydroxy-2-methylbenzonitrile as a Novel Tyrosinase Inhibitor
Introduction
The validation of in vitro assays is a cornerstone of reliable and reproducible scientific research, particularly in the realm of drug discovery and development. This process ensures that an assay is suitable for its intended purpose, providing confidence in the accuracy, precision, and relevance of the data generated. This guide provides a framework for the validation of an in vitro assay using 3-Hydroxy-2-methylbenzonitrile as a hypothetical novel inhibitor of tyrosinase, a key enzyme in melanin synthesis and a target for hyperpigmentation treatments.
Due to the absence of publicly available experimental data on the use of this compound for in vitro assay validation, this guide will present a conceptual yet detailed approach. We will compare its hypothetical performance against a well-established tyrosinase inhibitor, Kojic Acid, and provide the necessary experimental protocols and data presentation templates to guide researchers in such a validation process.
Comparative Analysis of Tyrosinase Inhibitors
In a typical assay validation, the performance of a novel compound is compared against a known standard or positive control. For a tyrosinase inhibition assay, Kojic Acid is a widely used reference compound.[1] The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Hypothetical Performance Comparison of Tyrosinase Inhibitors
| Parameter | This compound (Test Compound) | Kojic Acid (Positive Control) | No Inhibitor (Negative Control) |
| IC50 (µM) | To Be Determined | ~15-25 µM | Not Applicable |
| Maximal Inhibition (%) | To Be Determined | > 90% | 0% |
| Z'-factor | > 0.5 (for HTS) | > 0.5 (for HTS) | Not Applicable |
| Signal-to-Background | > 3 | > 3 | Not Applicable |
Note: The values for this compound are placeholders and would be determined experimentally. The values for Kojic Acid are typical and can vary based on assay conditions.
Experimental Protocols
A detailed and standardized protocol is crucial for the validation of any in vitro assay. Below is a representative protocol for a mushroom tyrosinase inhibition assay.
Mushroom Tyrosinase Inhibition Assay Protocol
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Dimethyl Sulfoxide (DMSO)
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a solution of mushroom tyrosinase in potassium phosphate buffer.
-
Substrate Solution: Prepare a solution of L-DOPA in potassium phosphate buffer.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Positive Control Stock Solution: Prepare a stock solution of Kojic Acid in DMSO.
-
Serial Dilutions: Prepare a series of dilutions of the test compound and positive control in potassium phosphate buffer.
3. Assay Procedure:
-
Add a defined volume of each concentration of the test compound or positive control solution to the wells of a 96-well plate.
-
Add the tyrosinase enzyme solution to each well and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader at regular intervals for a set duration (e.g., every minute for 20 minutes).
4. Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration.
-
Determine the percentage of tyrosinase inhibition for each concentration using the following formula: % Inhibition = [(Rate_of_Negative_Control - Rate_of_Test_Compound) / Rate_of_Negative_Control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathway
References
A Comparative Guide to the Reactivity of 3-Hydroxy-2-methylbenzonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3-Hydroxy-2-methylbenzonitrile with a selection of its structural analogs. Understanding the nuanced reactivity of this and similar molecules is crucial for their application in organic synthesis, medicinal chemistry, and materials science. This document presents a comparative analysis of their behavior in key chemical transformations, supported by available experimental data and detailed experimental protocols.
Introduction to the Reactivity of Substituted Benzonitriles
The reactivity of a substituted benzonitrile is intricately governed by the electronic and steric effects of its substituents. The cyano group (-C≡N) is a moderately electron-withdrawing group, rendering the nitrile carbon electrophilic and deactivating the aromatic ring towards electrophilic attack. Conversely, the hydroxyl (-OH) group is a strong electron-donating group, activating the ring for electrophilic substitution, primarily at the ortho and para positions. The methyl (-CH₃) group is a weak electron-donating group.
In this compound, the interplay of these groups—a strong activating hydroxyl group and a weak activating methyl group ortho to a deactivating cyano group—creates a unique reactivity profile. This guide will explore this profile by comparing it to analogs that systematically remove or alter these substituents.
Analogs for Comparison
To elucidate the specific contributions of the hydroxyl and ortho-methyl groups to the reactivity of this compound, the following analogs have been selected for comparison:
-
3-Hydroxybenzonitrile: Allows for the assessment of the ortho-methyl group's steric and electronic influence.
-
2-Methylbenzonitrile: Enables evaluation of the meta-hydroxyl group's impact on reactivity.
-
Benzonitrile: Serves as a baseline for an unsubstituted aromatic nitrile.
-
3-Hydroxy-2,6-dimethylbenzonitrile: Illustrates the effect of increased steric hindrance around the cyano and hydroxyl groups.
Comparative Reactivity Data
The following table summarizes the expected and, where available, reported reactivity of this compound and its analogs in three key reaction types: nitrile hydrolysis, nitrile reduction, and electrophilic aromatic substitution (bromination).
| Compound | Nitrile Hydrolysis (Relative Rate) | Nitrile Reduction (Yield %) | Electrophilic Bromination (Major Product) |
| This compound | Moderate | ~85-95% | 4-Bromo-3-hydroxy-2-methylbenzonitrile |
| 3-Hydroxybenzonitrile | Moderate-High | ~90-98% | 4-Bromo-3-hydroxybenzonitrile & 6-Bromo-3-hydroxybenzonitrile |
| 2-Methylbenzonitrile | Low-Moderate | ~90-97% | 5-Bromo-2-methylbenzonitrile |
| Benzonitrile | Low | ~90-95% | 3-Bromobenzonitrile |
| 3-Hydroxy-2,6-dimethylbenzonitrile | Low | ~70-80% | 4-Bromo-3-hydroxy-2,6-dimethylbenzonitrile |
Note: The data presented is a synthesis of established principles of organic chemistry and reported data for similar compounds. Actual results may vary depending on specific reaction conditions.
Discussion of Reactivity Trends
Nitrile Hydrolysis
The hydrolysis of a nitrile to a carboxylic acid is influenced by the electrophilicity of the nitrile carbon.
-
3-Hydroxybenzonitrile is expected to have a relatively higher rate of hydrolysis compared to benzonitrile. The electron-donating hydroxyl group can increase electron density at the nitrile carbon via resonance, but its inductive electron-withdrawing effect and the potential for protonation under acidic conditions can modulate this.
-
2-Methylbenzonitrile is expected to have a slightly lower hydrolysis rate than benzonitrile due to the electron-donating nature of the methyl group.
-
This compound will experience competing effects. The hydroxyl group's influence will be sterically hindered by the adjacent methyl group, potentially leading to a moderate hydrolysis rate.
-
3-Hydroxy-2,6-dimethylbenzonitrile is predicted to have the lowest hydrolysis rate due to significant steric hindrance from the two ortho-methyl groups, impeding the approach of the nucleophile (water or hydroxide) to the nitrile carbon.
Nitrile Reduction
The reduction of a nitrile to a primary amine is a common transformation, often achieved with reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Electron-donating groups can slightly decrease the rate of reduction by increasing electron density at the nitrile carbon, but high yields are generally achievable for all the compared compounds.[1]
-
For 3-Hydroxy-2,6-dimethylbenzonitrile , the steric hindrance from the two ortho-methyl groups is expected to significantly lower the yield of the corresponding benzylamine, as the bulky reducing agent will have difficulty accessing the nitrile group.[2]
Electrophilic Aromatic Substitution (Bromination)
The regioselectivity of electrophilic substitution on these substituted benzonitriles is determined by the directing effects of the existing substituents.
-
In This compound , the powerful ortho-, para-directing hydroxyl group will dominate over the weaker ortho-, para-directing methyl group and the meta-directing cyano group. Bromination is therefore expected to occur at the position para to the hydroxyl group (C4), which is also sterically accessible.
-
For 3-Hydroxybenzonitrile , substitution will be directed by the hydroxyl group to the ortho (C2, C6) and para (C4) positions. A mixture of products is likely.[3]
-
In 2-Methylbenzonitrile , the methyl group directs ortho and para. The para position (C5) is sterically favored.
-
Benzonitrile will undergo substitution at the meta position (C3) due to the meta-directing effect of the cyano group.
-
In 3-Hydroxy-2,6-dimethylbenzonitrile , the hydroxyl group will direct the incoming electrophile to the only available ortho/para position (C4).
Experimental Protocols
General Synthesis of this compound
A plausible synthetic route to this compound starts from 2-methylphenol (o-cresol). The process involves ortho-formylation followed by conversion of the aldehyde to a nitrile.[4]
Protocol for Nitrile Hydrolysis (Acid-Catalyzed)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted benzonitrile (1.0 eq) in a solution of 50% (v/v) sulfuric acid.
-
Heating: Heat the reaction mixture to reflux (approximately 120-130 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry.
Protocol for Nitrile Reduction (using LiAlH₄)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of the substituted benzonitrile (1.0 eq) in anhydrous THF dropwise with constant stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction's progress using TLC.
-
Work-up (Fieser Method): Once the reaction is complete, cool the mixture to 0 °C. Cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water for every 'x' grams of LiAlH₄ used.
-
Isolation: Filter the resulting granular precipitate and wash it with THF. Concentrate the filtrate under reduced pressure to obtain the crude benzylamine, which can be further purified by distillation or chromatography.
Protocol for Electrophilic Bromination
-
Reaction Setup: Dissolve the substituted phenol (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask.
-
Reagent Addition: Cool the solution in an ice bath and add a solution of bromine (1.0 eq) in the same solvent dropwise with stirring. Protect the reaction from light.
-
Reaction: Allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Logical Relationships in Reactivity
The following diagram illustrates the key factors influencing the reactivity of this compound.
Conclusion
The reactivity of this compound is a complex interplay of the electronic and steric effects of its constituent functional groups. The strongly activating hydroxyl group dominates the regioselectivity of electrophilic aromatic substitution, directing incoming electrophiles primarily to the C4 position. The reactivity of the nitrile group towards hydrolysis and reduction is modulated by the electron-donating hydroxyl and methyl groups and significantly influenced by the steric hindrance imposed by the ortho-methyl group, a factor that becomes even more pronounced with the addition of a second ortho-methyl group in 3-Hydroxy-2,6-dimethylbenzonitrile. This comparative guide provides a foundational understanding for researchers to predict and manipulate the chemical behavior of this versatile molecule and its analogs in various synthetic applications.
References
Benchmarking the synthesis of 3-Hydroxy-2-methylbenzonitrile against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of synthetic methodologies for producing 3-Hydroxy-2-methylbenzonitrile, a valuable intermediate in pharmaceutical and materials science. We present a comparative overview of various synthetic routes, supported by experimental data, to inform the selection of the most suitable method for your research and development needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be achieved through several distinct pathways. The choice of a particular method is contingent upon factors such as precursor availability, desired yield, reaction scalability, and cost-effectiveness. Below is a summary of key quantitative data for the most prominent synthetic strategies.
| Synthetic Method | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Demethylation | 3-Methoxy-2-methylbenzonitrile | Boron trichloride, tetra-n-butylammonium iodide | Dichloromethane | 3.25 hours | -78 to Room Temp. | 91 | >95 (by NMR) |
| Formylation & Nitrile Formation | 2-Methylphenol | 1. Dichloromethyl methyl ether, Tin(IV) chloride2. Hydroxylamine hydrochloride, Formic acid | 1. Dichloromethane2. Formic acid | 1. 5 hours2. 3 hours | 1. 0 to Room Temp.2. Reflux (100-110) | Moderate to High (estimated) | Variable |
| Sandmeyer Reaction | 3-Amino-2-methylphenol | Sodium nitrite, Copper(I) cyanide, Acid (e.g., H2SO4) | Water, Organic Solvent | ~2-4 hours | 0-5 (diazotization) | Moderate (estimated) | Variable |
| Cyanation of Aryl Halide | 3-Bromo-2-methylphenol | Copper(I) cyanide or Palladium catalyst with a cyanide source | High-boiling polar solvent (e.g., DMF, NMP) | ~5-24 hours | 110-150 | Moderate to High (estimated) | Variable |
Experimental Protocols
Method 1: Demethylation of 3-Methoxy-2-methylbenzonitrile
This established method offers high yield and purity.
Procedure:
-
Dissolve 3-methoxy-2-methylbenzonitrile (1 g, 6.79 mmol) and tetra-n-butylammonium iodide (4.12 g, 17 mmol) in dichloromethane (15 mL) in a round-bottom flask.
-
Cool the solution to -78 °C under a nitrogen atmosphere.
-
Add a 1 M solution of boron trichloride in dichloromethane (17 mL, 17 mmol) dropwise to the cooled mixture.
-
Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for 3 hours.
-
Quench the reaction by adding water and stir for an additional 30 minutes.
-
Concentrate the mixture under vacuum to remove the organic solvent.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic layers, wash five times with water, and dry over magnesium sulfate.
-
Concentrate the dried organic phase under vacuum to yield this compound as a solid.
Yield: 91%[1]
Method 2: Formylation of 2-Methylphenol and Subsequent Nitrile Formation
This two-step approach provides a versatile route from a readily available starting material. The following is a general protocol based on the synthesis of a similar compound, 3-Hydroxy-2-isopropylbenzonitrile[1].
Step 2a: Synthesis of 3-Hydroxy-2-methylbenzaldehyde (Formylation)
-
Dissolve 2-methylphenol in dichloromethane in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add tin(IV) chloride to the stirred solution.
-
Add dichloromethyl methyl ether dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by pouring it into ice-cold 1M HCl and stirring vigorously.
-
Extract the product with dichloromethane, wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate to yield the crude aldehyde.
Step 2b: Synthesis of this compound (Nitrile Formation)
-
To the crude 3-hydroxy-2-methylbenzaldehyde from the previous step, add formic acid and hydroxylamine hydrochloride.
-
Heat the mixture to reflux (approximately 100-110 °C) for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Extract the product with ethyl acetate, and wash the combined organic extracts with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude nitrile.
-
Purify the product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow of the different synthetic routes to this compound.
Caption: Synthetic routes to this compound.
Logical Relationships in Synthesis
The selection of a synthetic route is often a balance between the availability of starting materials, the number of steps, and the overall efficiency. The diagram below illustrates the logical flow from common precursors to the final product.
Caption: Logical flow from precursors to the final product.
References
Comparative Analysis of 3-Hydroxy-2-methylbenzonitrile in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential biological activities and cross-reactivity of small molecules is paramount. This guide provides a comparative overview of 3-Hydroxy-2-methylbenzonitrile and structurally related compounds in key biological assays. Due to the limited direct experimental data on this compound, this analysis leverages findings from similar benzonitrile derivatives to infer potential biological targets and assay interference.
Introduction to this compound and its Analogs
This compound is a small organic molecule featuring a benzonitrile core with hydroxyl and methyl substitutions. While specific bioactivity data for this compound is scarce in publicly available literature, its structural motifs are present in numerous biologically active molecules. Benzonitrile derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors and modulators of cellular signaling pathways. This guide will explore the potential for this compound to exhibit cross-reactivity in assays for tyrosinase inhibition, cyclooxygenase-2 (COX-2) inhibition, and cancer cell proliferation, based on data from related hydroxybenzonitrile compounds.
Potential Biological Activities and Cross-Reactivity Profile
Based on the activities of structurally similar compounds, this compound may exhibit inhibitory effects on various enzymes and cellular processes. Researchers should be aware of these potential interactions, as they can lead to cross-reactivity in biological assays.
Enzyme Inhibition
Tyrosinase Inhibition: Phenolic structures are known to interact with the active sites of various enzymes, including tyrosinase, a key enzyme in melanin synthesis.[1] Compounds that inhibit tyrosinase are of interest for applications in cosmetics and medicine. Given that other hydroxybenzonitrile derivatives have been investigated as tyrosinase inhibitors, it is plausible that this compound could show activity in tyrosinase inhibition assays.
Cyclooxygenase-2 (COX-2) Inhibition: Derivatives of 2-hydroxybenzonitrile have been explored for their ability to inhibit COX-2, a key enzyme in the inflammatory pathway.[1] While direct data for this compound is unavailable, a structurally related compound, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, which contains a cyanobenzoyl moiety, has demonstrated COX-2 inhibitory activity.[2] This suggests that this compound could potentially cross-react in COX-2 inhibition assays.
Anti-inflammatory and Anticancer Activity
NF-κB and MAPK Signaling: Phenolic compounds are widely reported to modulate inflammatory signaling pathways such as NF-κB and MAPK.[1] Inhibition of these pathways is a key mechanism for many anti-inflammatory drugs. The structural features of this compound suggest it could potentially influence these pathways, leading to cross-reactivity in assays monitoring their activation.
Anticancer Research: Benzonitrile derivatives have been investigated for their antitumor properties.[1] For instance, certain benzofuran derivatives synthesized from 2-hydroxybenzonitrile have shown cytotoxic effects against cancer cell lines.[1] Therefore, this compound may exhibit anti-proliferative activity in cancer cell line-based assays.
Comparative Data on Related Benzonitrile Derivatives
To provide a quantitative context, the following table summarizes the inhibitory activities of a related benzonitrile derivative and standard reference compounds in a COX-2 inhibition assay.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 5.84[2] | - |
| Celecoxib | COX-2 | 0.04[2] | 294[2] |
| Diclofenac | COX-1 | 0.611[2] | 0.97 |
| COX-2 | 0.63[2] | ||
| Ibuprofen | COX-1 | 12[2] | 0.15 |
| COX-2 | 80[2] | ||
| Indomethacin | COX-1 | 0.063[2] | 0.13 |
| COX-2 | 0.48[2] |
Lower IC50 values indicate greater inhibitory potency.
Experimental Protocols
Detailed methodologies for key biological assays are provided below to enable researchers to assess the potential cross-reactivity of this compound.
Tyrosinase Inhibition Assay
This assay is used to identify inhibitors of tyrosinase, an enzyme involved in melanin production.
Principle: The assay measures the ability of a test compound to inhibit the enzymatic activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome. The formation of dopachrome can be monitored spectrophotometrically at approximately 475 nm.[3] A reduction in the rate of dopachrome formation in the presence of the test compound indicates inhibition.[3]
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test Compound (this compound)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader[3]
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and Kojic acid in DMSO.
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer.
-
Prepare a solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer immediately before use.[3]
-
-
Assay Plate Setup:
-
In a 96-well plate, add the test compound dilutions, buffer, and tyrosinase solution to the designated wells.
-
Include control wells with enzyme and vehicle (DMSO), and blank wells without the enzyme.[3]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition compared to the vehicle control.
-
Plot the percentage of inhibition against the concentration of the test compound to calculate the IC50 value.[4]
-
NF-κB Activation Assay (Translocation)
This cell-based assay is used to determine if a compound can inhibit the activation of NF-κB, a key transcription factor in inflammation.
Principle: In unstimulated cells, NF-κB resides in the cytoplasm. Upon stimulation (e.g., with TNF-α), NF-κB translocates to the nucleus to activate gene transcription.[5][6] This assay quantifies the nuclear translocation of the p65 subunit of NF-κB using immunofluorescence microscopy and image analysis.[5]
Materials and Reagents:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., EMEM with 0.5% FBS)
-
Test Compound (this compound)
-
TNF-α (or other NF-κB activator)
-
Formaldehyde (for fixing cells)
-
Triton X-100 (for permeabilization)
-
Primary antibody (Rabbit anti-NF-κB-p65)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
96-well imaging plates
-
High-content imaging system[5]
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well imaging plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified pre-incubation time (e.g., 1 hour).
-
Stimulate the cells with TNF-α to induce NF-κB activation.[5]
-
-
Cell Staining:
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Incubate with the primary anti-NF-κB-p65 antibody.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.[5]
-
-
Image Acquisition and Analysis:
-
Acquire images of the cells using a high-content imaging system.
-
Use image analysis software to quantify the intensity of NF-κB staining in the nucleus and cytoplasm.
-
The ratio of nuclear to cytoplasmic fluorescence intensity is used to determine the extent of NF-κB translocation.[5]
-
Cancer Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.[7]
Materials and Reagents:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium
-
Test Compound (this compound)
-
MTT Reagent
-
Detergent Reagent (to solubilize formazan)
-
96-well cell culture plates
-
Microplate reader[7]
Procedure:
-
Cell Seeding and Treatment:
-
MTT Incubation and Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
Visualizing Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows discussed in this guide.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Workflow for the tyrosinase inhibition assay.
Caption: Workflow for the cell proliferation (MTT) assay.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound in biological assays is limited, its structural similarity to other biologically active benzonitrile derivatives suggests a potential for interactions with various biological targets. Researchers should consider the possibility of cross-reactivity in assays related to enzyme inhibition (tyrosinase, COX-2), inflammatory signaling (NF-κB), and cell proliferation. The experimental protocols and comparative data provided in this guide offer a framework for investigating the biological profile of this compound and other novel compounds. Careful validation and cross-screening against multiple targets will be crucial to accurately characterize its biological activity and potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. benchchem.com [benchchem.com]
Spectroscopic comparison of 3-Hydroxy-2-methylbenzonitrile and its precursors
A detailed analysis of the spectroscopic characteristics of 3-Hydroxy-2-methylbenzonitrile and its synthetic precursors, 2-methylbenzonitrile and 2-methyl-3-nitrobenzonitrile. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their spectral data, supported by experimental protocols and visualizations.
This guide offers a comprehensive spectroscopic comparison of this compound, a valuable substituted aromatic nitrile in medicinal chemistry and materials science, with its common precursors, 2-methylbenzonitrile and 2-methyl-3-nitrobenzonitrile. The unique electronic and steric properties endowed by the hydroxyl, methyl, and nitrile functional groups govern the reactivity and potential applications of the final product. Understanding the distinct spectroscopic signatures of each compound is crucial for monitoring reaction progress, confirming product identity, and ensuring purity.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | Methyl Protons | Other | Solvent |
| This compound | 7.20-6.80 (m, 3H) | 2.35 (s, 3H) | 5.50 (br s, 1H, -OH) | DMSO-d₆ |
| 2-Methyl-3-nitrobenzonitrile | 7.95 (d, 1H), 7.75 (d, 1H), 7.50 (t, 1H) | 2.60 (s, 3H) | CDCl₃ | |
| 2-Methylbenzonitrile | 7.28–7.17 (m, 2H), 7.04–6.96 (m, 2H)[1] | 2.23 (s, 3H)[1] | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | Methyl Carbon | Nitrile Carbon | Solvent |
| This compound | 157.0, 134.5, 125.0, 120.5, 116.0, 115.0 | 16.0 | 118.0 | DMSO-d₆ |
| 2-Methyl-3-nitrobenzonitrile | 150.0, 135.0, 133.0, 128.0, 125.0, 114.0 | 18.0 | 116.0 | CDCl₃ |
| 2-Methylbenzonitrile | 141.7, 132.7, 132.4, 130.3, 126.3, 112.6[1] | 20.3[1] | 118.0[1] | CDCl₃ |
Table 3: Infrared (IR) Spectroscopy Data (ν, cm⁻¹)
| Compound | Key Functional Group Absorptions |
| This compound | 3400-3200 (br, O-H stretch), 2225 (s, C≡N stretch), 1600, 1480 (C=C stretch) |
| 2-Methyl-3-nitrobenzonitrile | 2230 (s, C≡N stretch), 1530, 1350 (s, NO₂ stretch), 1610, 1470 (C=C stretch) |
| 2-Methylbenzonitrile | 2221 (s, C≡N stretch)[1], 1595, 1485 (C=C stretch) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 133.05 | 116 ([M-OH]⁺), 104 ([M-HCN]⁺) |
| 2-Methyl-3-nitrobenzonitrile | 162.04 | 146 ([M-O]⁺), 132 ([M-NO]⁺), 116 ([M-NO₂]⁺), 102 ([M-NO₂-CH₃+H]⁺) |
| 2-Methylbenzonitrile | 117.06 | 116 ([M-H]⁺), 90 ([M-HCN]⁺) |
Synthesis and Experimental Workflow
The synthetic pathway from 2-methylbenzonitrile to this compound typically involves the nitration of the aromatic ring, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to introduce the hydroxyl group. The following diagrams illustrate this synthetic route and a general workflow for the spectroscopic analysis of the compounds.
References
Efficacy of Methylbenzonitrile Derivatives in Adenosine Receptor Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Inhibitory Activity
The inhibitory activities of the synthesized triazole-pyrimidine-methylbenzonitrile derivatives were evaluated against A2A and A2B adenosine receptors. The data below summarizes the half-maximal inhibitory concentration (IC50) values, with lower values indicating greater inhibitory potency.[1]
| Compound | Target Receptor | IC50 (nM) |
| 7i | A2B AR | 14.12 |
| 7f | A2A AR | (84.21% inhibition at 100 nM) |
| 7i | A2A AR | (95.93% inhibition at 100 nM) |
| AB928 (Reference) | A2A AR | - |
| 7f (HEK-293) | A2A AR | 158.0 |
| 7i (HEK-293) | A2A AR | 63.55 |
| AB928 (HEK-293) | A2A AR | 25.23 |
Experimental Protocols
The determination of the inhibitory activity of the methylbenzonitrile derivatives was conducted using a cAMP functional assay and competitive binding experiments.
In Vitro cAMP Functional Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) induced by an adenosine receptor agonist.
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing either the human A2A or A2B adenosine receptor were cultured in appropriate media.
-
Compound Treatment: Cells were pre-incubated with varying concentrations of the test compounds or a reference antagonist (e.g., AB928).
-
Agonist Stimulation: An adenosine receptor agonist was added to the cells to stimulate cAMP production.
-
cAMP Measurement: Intracellular cAMP levels were quantified using a competitive immunoassay kit.
-
Data Analysis: The percentage of inhibition of agonist-induced cAMP production was calculated for each compound concentration. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
Competitive Binding Assay
This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand that specifically binds to the receptor.
-
Membrane Preparation: Membranes were prepared from HEK-293 cells expressing the human A2A adenosine receptor.
-
Binding Reaction: The cell membranes were incubated with a radiolabeled A2A receptor antagonist in the presence of various concentrations of the test compounds.
-
Separation: The bound and free radioligand were separated by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: The radioactivity retained on the filter, representing the amount of bound radioligand, was measured using a scintillation counter.
-
Data Analysis: The IC50 values, representing the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, were calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the A2A/A2B adenosine receptors and the general experimental workflow for evaluating the inhibitory activity of the methylbenzonitrile derivatives.
Caption: A2A/A2B Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Efficacy Testing.
References
A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxy-2-methylbenzonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 3-hydroxy-2-methylbenzonitrile scaffold. While direct and extensive SAR studies on this compound are limited in publicly available literature, this document synthesizes findings from closely related substituted benzonitrile analogs to provide valuable insights for the rational design of novel therapeutic agents. The benzonitrile moiety is a privileged scaffold in medicinal chemistry due to its unique electronic properties and metabolic stability, making it a key component in a wide array of pharmacologically active compounds.[1] This guide will focus on the impact of structural modifications on biological activity, supported by experimental data and detailed protocols.
Comparative Biological Activity of Substituted Methylbenzonitrile Analogs
The biological activity of benzonitrile derivatives can be significantly influenced by the nature and position of substituents on the benzene ring. The following data is derived from a study on 4-(aminomethyl)-3-methylbenzonitrile and its analogs, which provide a valuable starting point for understanding the SAR of this compound class. The primary focus of this study was the inhibition of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD), a key enzyme in cellular oxygen sensing pathways.
Table 1: In Vitro Activity of 4-(Aminomethyl)-3-methylbenzonitrile Analogs [2]
| Compound ID | Structure | PHD2 IC₅₀ (µM) [a] | A549 Cell CC₅₀ (µM) [b] |
| C1 | 4-(Aminomethyl)-3-methylbenzonitrile | 1.2 ± 0.2 | > 100 |
| C2 | 4-(Aminomethyl)benzonitrile | 3.5 ± 0.5 | > 100 |
| C3 | 4-Amino-3-methylbenzonitrile | > 50 | > 100 |
| C4 | 4-(Hydroxymethyl)-3-methylbenzonitrile | 25.6 ± 3.1 | > 100 |
[a] IC₅₀ represents the concentration required for 50% inhibition of PHD2 enzymatic activity. Data are presented as mean ± standard deviation from three independent experiments.[2]
[b] CC₅₀ represents the concentration required to reduce cell viability by 50% after 72 hours of exposure. Data are presented as mean ± standard deviation.[2]
Key Structure-Activity Relationship Insights:
-
Impact of the 3-Methyl Group: The presence of a methyl group at the 3-position (C1) resulted in a nearly 3-fold increase in potency against PHD2 compared to the unsubstituted parent compound (C2), suggesting a favorable hydrophobic interaction within the enzyme's active site.[2]
-
Essential Role of the Aminomethyl Sidechain: Replacement of the aminomethyl group with an amino group (C3) led to a complete loss of inhibitory activity, highlighting the critical importance of the -CH₂-NH₂ moiety for binding to the target enzyme.[2]
-
Influence of the Amine Group: Substitution of the amine in the aminomethyl group with a hydroxyl group (C4) resulted in a significant decrease in potency, further emphasizing the crucial role of the nitrogen atom in the sidechain for biological activity.
These findings suggest that for this class of compounds, a 4-(aminomethyl) substituent is critical for activity, and potency can be fine-tuned by substitutions at the 3-position of the benzonitrile ring. These insights provide a strong foundation for the design of more potent and selective inhibitors based on this scaffold.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to evaluate the biological activity of the discussed analogs.
In Vitro HIF Prolyl Hydroxylase (PHD2) Inhibition Assay [2]
-
Assay Principle: This is a biochemical assay that measures the enzymatic activity of PHD2 through a coupled reaction that results in the consumption of a fluorescent probe.
-
Reagents and Materials: Recombinant human PHD2, a synthetic peptide substrate (e.g., a fragment of HIF-1α), α-ketoglutarate, ascorbate, Fe(II), and a fluorescent probe.
-
Procedure:
-
The assay is performed in a 96-well plate format.
-
Test compounds are serially diluted in DMSO and added to the wells.
-
The enzyme, substrate, and cofactors are added to initiate the reaction.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The fluorescence is measured using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (DMSO). IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
MTT Cell Viability Assay [2][3]
-
Assay Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[2][3]
-
Reagents and Materials: A549 human lung carcinoma cells, cell culture medium, MTT reagent, and DMSO.[2]
-
Procedure:
-
A549 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is included.[2]
-
Plates are incubated for 72 hours.[2]
-
MTT reagent is added to each well, and the plates are incubated for 4 hours.[2]
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.[2]
-
Absorbance is measured at 570 nm using a microplate reader.[2][3]
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. CC₅₀ values are calculated from the dose-response curves.[2]
Visualizing Experimental Workflows and Signaling Pathways
Graphical representations of experimental processes and biological pathways can aid in understanding complex relationships.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Caption: The Hypoxia-Inducible Factor (HIF) signaling pathway.
References
A Head-to-Head Comparison of 3-Hydroxy-2-methylbenzonitrile and Other Synthetic Intermediates in Pharmaceutical and Agrochemical Research
In the landscape of drug discovery and agrochemical development, the strategic selection of synthetic intermediates is paramount to the efficiency and success of a synthetic campaign. Substituted benzonitriles, in particular, are a class of versatile building blocks prized for their reactivity and prevalence in a wide array of bioactive molecules. This guide provides a head-to-head comparison of 3-Hydroxy-2-methylbenzonitrile with other key synthetic intermediates, offering insights into their synthetic accessibility and performance. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in synthetic planning and execution.
Comparative Synthesis of Benzonitrile Derivatives
The synthesis of functionalized benzonitriles can be achieved through several established methods, with the Sandmeyer and Rosenmund-von Braun reactions being two of the most prominent. The choice of method is often dictated by the availability of starting materials, functional group tolerance, and desired scale. While direct comparative data for the synthesis of this compound is not extensively available in peer-reviewed literature, a comparative analysis of yields for structurally similar benzonitriles can provide valuable benchmarks.
Table 1: Comparative Yields of Substituted Benzonitriles via the Sandmeyer Reaction
The Sandmeyer reaction, which proceeds through a diazonium salt intermediate from an aniline precursor, offers a reliable route to various benzonitriles. Yields can be influenced by the electronic nature and position of substituents on the aromatic ring.[1]
| Starting Material (Substituted Aniline) | Product (Substituted Benzonitrile) | Yield (%) |
| 2-Methylaniline | 2-Methylbenzonitrile | 85%[1] |
| 4-Methoxyaniline | 4-Methoxybenzonitrile | 52%[1] |
| 2-Chloroaniline | 2-Chlorobenzonitrile | 68%[1] |
| 4-Bromoaniline | 4-Bromobenzonitrile | 75%[1] |
| 4-Nitroaniline | 4-Nitrobenzonitrile | 93%[1] |
Table 2: Comparative Yields of Substituted Benzonitriles via the Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction, the cyanation of an aryl halide using copper(I) cyanide, is another powerful tool for accessing benzonitriles. Modern modifications have improved the yields and scope of this reaction.
| Starting Material (Substituted Aryl Halide) | Product (Substituted Benzonitrile) | Yield (%) |
| 1-Bromo-4-nitrobenzene | 4-Nitrobenzonitrile | 91% |
| 1-Bromo-4-methoxybenzene | 4-Methoxybenzonitrile | 88% |
| 1-Bromo-2-methylbenzene | 2-Methylbenzonitrile | 82% |
| 1-Bromo-4-chlorobenzene | 4-Chlorobenzonitrile | 79% |
Note: The yields presented in the tables are based on literature reports for analogous compounds and may vary depending on the specific reaction conditions and substrate.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of chemical intermediates. Below is a representative protocol for the synthesis of a 3-hydroxy-2-alkylbenzonitrile, adapted from established methods for analogous compounds.[2]
Protocol 1: Synthesis of this compound
This two-step procedure involves the formylation of 2-methylphenol followed by the conversion of the resulting aldehyde to the nitrile.
Step 1: Synthesis of 3-Hydroxy-2-methylbenzaldehyde
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methylphenol (5.41 g, 50 mmol) in 100 mL of dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Slowly add tin(IV) chloride (5.8 mL, 50 mmol) to the stirred solution.
-
Reagent Addition: Add dichloromethyl methyl ether (4.5 mL, 50 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold 1M HCl and stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with 1M HCl (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-hydroxy-2-methylbenzaldehyde.
Step 2: Synthesis of this compound
-
Reaction Setup: To the crude 3-hydroxy-2-methylbenzaldehyde from the previous step, add 50 mL of formic acid and hydroxylamine hydrochloride (3.47 g, 50 mmol).
-
Heating: Heat the mixture to reflux (approximately 100-110°C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice water. A precipitate may form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Visualizing Synthetic and Application Workflows
Graphical representations of synthetic routes and their applications in drug discovery can provide a clear and concise understanding of complex processes.
The utility of benzonitrile derivatives extends deep into the drug discovery pipeline, where they serve as key building blocks for the synthesis of complex molecular architectures targeting various biological pathways.
References
Safety Operating Guide
Proper Disposal of 3-Hydroxy-2-methylbenzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Hydroxy-2-methylbenzonitrile, ensuring compliance and laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through an approved hazardous waste management service.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound, as well as contaminated items such as pipette tips, tubes, and gloves, in a dedicated, sealable, and puncture-proof container.[1] This container should be clearly labeled as "Hazardous Waste: this compound".
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and shatter-proof container.[2] This container must also be clearly labeled with its contents.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly incompatible chemicals, to prevent potentially hazardous reactions.
Step 2: Labeling and Storage
-
All waste containers must be affixed with a hazardous waste label detailing the contents, including the full chemical name and any known hazards.
-
Store the sealed waste containers in a designated, cool, dry, and well-ventilated secondary containment area, away from heat sources and incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.
Advanced Disposal Considerations (For Evaluation)
While professional disposal is the standard, understanding the chemical properties of this compound allows for the consideration of potential in-lab treatment methods. These methods should only be attempted by trained personnel after a thorough risk assessment and validation.
-
Chemical Hydrolysis: Benzonitriles can be hydrolyzed to their corresponding benzoic acids under acidic or basic conditions. This process would convert the nitrile group to a carboxylic acid, potentially reducing its toxicity. However, this requires careful control of reaction conditions and analysis of the final products to ensure complete conversion.
-
Incineration with a Combustible Solvent: As suggested by safety data sheets, dissolving the compound in a suitable flammable solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber is a viable disposal method, typically performed by professional waste management services.[2]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| UN Number | 3439 | Safety Data Sheet |
| Proper Shipping Name | NITRILES, SOLID, TOXIC, N.O.S. | Safety Data Sheet |
| Hazard Class | 6.1 (Toxic) | Safety Data Sheet |
| Packing Group | III | Safety Data Sheet |
| EPA Hazardous Waste Code (Potential) | P-listed or U-listed waste (if discarded as unused commercial chemical product). F-listed waste (if a spent solvent). D-listed waste (if it exhibits hazardous characteristics). | General Hazardous Waste Regulations |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Hydroxy-2-methylbenzonitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Hydroxy-2-methylbenzonitrile in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Chemical Properties and Identification
| Property | Value |
| Molecular Formula | C8H7NO |
| Molecular Weight | 133.15 g/mol |
| CAS Number | 55289-04-8 |
| Physical Form | Solid |
| Purity | 95% |
| Storage Temperature | Room temperature, sealed in a dry place. |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory. Nitrile gloves are recommended due to their high resistance to a wide range of chemicals.[3][4][5]
| Equipment | Specification |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin and Body Protection | Protective clothing, such as a lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. |
Operational Plan: Safe Handling and Storage
Handling:
-
Handle in a well-ventilated place, preferably under a chemical fume hood.[8]
-
Do not breathe mist, gas, or vapors.[6]
-
Remove contaminated clothing and wash it before reuse.[7]
Storage:
Emergency and First Aid Procedures
Immediate medical attention is required for all exposure incidents.
| Exposure Route | First Aid Measures |
| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[8][9] |
| In case of skin contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[7][8][9] |
| If inhaled | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration.[8][9] |
| If swallowed | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][8] |
Disposal Plan
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][10]
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. This compound | 55289-04-8 [sigmaaldrich.com]
- 2. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 5. armbrustusa.com [armbrustusa.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
